Technical Documentation Center

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Chlorobenzo[d]isoxazol-3-yl)methanamine
  • CAS: 1177481-26-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

The following technical guide is structured to provide an exhaustive analysis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine , focusing on its synthesis, chemical stability, and utility in medicinal chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine , focusing on its synthesis, chemical stability, and utility in medicinal chemistry.

Executive Summary

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a high-value heterocyclic building block belonging to the 1,2-benzisoxazole family. Structurally characterized by a benzene ring fused to an isoxazole core with a chlorine substituent at the 5-position and a primary methanamine group at the 3-position, this compound serves as a critical scaffold in the synthesis of CNS-active agents, particularly antipsychotics and anticonvulsants (e.g., Zonisamide analogs).

This guide addresses the specific challenges associated with this molecule: its labile N-O bond under reductive conditions and its susceptibility to base-promoted ring opening (Kemp elimination) .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Specifications
  • IUPAC Name: (5-Chloro-1,2-benzoxazol-3-yl)methanamine

  • Molecular Formula: C₈H₇ClN₂O

  • Molecular Weight: 182.61 g/mol

  • Core Scaffold: 1,2-Benzisoxazole (Indoxazene)[1]

  • Key Functionalities:

    • 5-Chloro group: Enhances lipophilicity and metabolic stability (blocks para-hydroxylation).

    • 3-Methanamine: A primary amine "handle" for amide/urea coupling or reductive amination.

Calculated Properties (Table 1)
PropertyValue (Approx.)Significance
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration.
pKa (Amine) 8.8 – 9.2Typical primary aliphatic amine; exists as cation at physiological pH.
pKa (Ring Nitrogen) < 1.0The isoxazole nitrogen is weakly basic and non-protonated at pH 7.4.
H-Bond Donors 2 (-NH₂)Critical for binding interactions in GPCR pockets.
TPSA ~52 ŲWell within the range for blood-brain barrier (BBB) permeability.

Synthetic Routes & Methodology

The synthesis of 3-substituted-1,2-benzisoxazoles is non-trivial due to the sensitivity of the isoxazole ring. The most robust industrial route avoids direct ring closure to the amine and instead utilizes a 3-methyl precursor functionalization strategy .

Validated Synthetic Pathway

The recommended protocol proceeds via the Gabriel Synthesis or Staudinger Reduction to avoid reductive ring cleavage.

Step 1: Formation of the 3-Methyl Core
  • Precursor: 2-Hydroxy-5-chloroacetophenone oxime.

  • Reagent: Acetic anhydride (Ac₂O) / Pyridine or NaOAc.

  • Mechanism: O-acylation of the oxime followed by intramolecular nucleophilic attack by the oxime nitrogen on the aromatic ring (often requiring thermal activation).

Step 2: Radical Bromination
  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or PhCF₃ (reflux).

  • Target: 3-(Bromomethyl)-5-chlorobenzo[d]isoxazole.

  • Critical Control: Monitor strictly by HPLC to prevent over-bromination to the dibromo species.

Step 3: Amination (The "Safe" Route)

Direct amination with ammonia often leads to dimerization.

  • Method A (Gabriel): Potassium phthalimide in DMF, followed by hydrazinolysis.

  • Method B (Staudinger): Sodium azide (NaN₃) in DMSO/DMF, followed by PPh₃/H₂O. Note: Avoid catalytic hydrogenation (H₂/Pd), which will cleave the N-O bond.

Synthesis Workflow Diagram

SynthesisPath Start 2-Hydroxy-5-chloro- acetophenone oxime Core 5-Chloro-3-methyl- benzo[d]isoxazole Start->Core Ac2O/Pyridine Cyclization Bromo 3-(Bromomethyl)- Intermediate Core->Bromo NBS, Radical Init. (Regioselective) Azide 3-(Azidomethyl)- Intermediate Bromo->Azide NaN3, DMF SN2 Subst. Final (5-Chlorobenzo[d]isoxazol- 3-yl)methanamine Bromo->Final Direct NH3 (Risk: Dimerization) Azide->Final PPh3, H2O (Staudinger)

Figure 1: Optimized synthetic pathway avoiding reductive ring cleavage.

Stability & Handling: The "Kemp Elimination" Risk

Researchers must be acutely aware that 1,2-benzisoxazoles are latent salicylnitriles . Under basic conditions, the H-3 proton (or protons on the 3-alkyl group) can be abstracted, triggering a rearrangement known as the Kemp Elimination .

Degradation Mechanism
  • Base Attack: A strong base (e.g., NaOH, NaOEt) abstracts a proton.

  • Ring Opening: The N-O bond cleaves.

  • Product: Formation of 2-hydroxy-5-chlorobenzonitrile (salicylnitrile derivative).

Protocol Implication:

  • Avoid: Strong inorganic bases (NaOH, KOH) during workup.

  • Use: Mild bases like DIPEA, TEA, or Carbonates (K₂CO₃) if necessary.

  • Storage: Store as the Hydrochloride (HCl) or Fumarate salt to ensure protonation of the primary amine, which prevents self-catalyzed degradation.

Reductive Instability

The N-O bond is weak (~55 kcal/mol).

  • Incompatible Reagents: Zn/HCl, LiAlH₄, H₂/Pd-C.

  • Result: Cleavage to 2-hydroxy-5-chlorophenyl ketones or imines.

  • Safe Reductants: NaBH₄ (usually safe at low temp), PPh₃ (Staudinger).

Medicinal Chemistry Applications

Pharmacophore Utility

The (benzo[d]isoxazol-3-yl)methanamine moiety acts as a bioisostere for:

  • Indoles: In serotonin (5-HT) ligands.

  • Benzamides: In dopamine D2 antagonists.

  • Naphthalene: In hydrophobic pockets.

Case Study: Zonisamide & Risperidone Logic

While Zonisamide uses a sulfonamide linker, the amine variant allows for the construction of ureas and amides .

  • Target: 5-HT₂A / D₂ Receptor Antagonists.

  • Design Strategy: Coupling the (5-chlorobenzo[d]isoxazol-3-yl)methanamine to a piperazine chain creates a high-affinity ligand for GPCRs, mimicking the distal aryl binding mode of atypical antipsychotics.

SAR Decision Tree

SAR_Logic Root (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Scaffold Mod1 Amide Coupling (R-COOH) Root->Mod1 Mod2 Reductive Amination (R-CHO) Root->Mod2 Mod3 Urea Formation (R-NCO) Root->Mod3 Target2 Target: Na+ Channel (Anticonvulsant) Mod1->Target2 Lipophilic R-group Target1 Target: D2/5-HT2A (Antipsychotic) Mod2->Target1 Link to Piperazine Mod3->Target1 Link to Heterocycle

Figure 2: Strategic functionalization of the amine scaffold for specific therapeutic targets.

Analytical Characterization

To validate the integrity of this compound, specifically distinguishing it from its ring-opened degradation products, the following analytical markers are required:

NMR Signatures (DMSO-d₆)
  • ¹H NMR:

    • δ ~4.0 ppm (s, 2H): Characteristic singlet for the methylene protons (-CH ₂-NH₂). Note: If this shifts or splits, suspect ring opening.

    • δ ~7.5 - 8.1 ppm: Aromatic region. The proton at position 4 (adjacent to the isoxazole) is often deshielded (~8.0 ppm).

  • ¹³C NMR:

    • δ ~155-160 ppm: C-3 (Isoxazole carbon).

    • δ ~162 ppm: C-7a (Bridgehead carbon attached to Oxygen).

Mass Spectrometry[6]
  • M+1: 183.03 (for ³⁵Cl).

  • Fragmentation: Loss of NH₃ (M-17) and subsequent loss of CO/NO is common.

  • Impurity Check: Look for M+2 mass (ring opened nitrile) or M+2 (reduced imine).

References

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][2] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183. Link

  • Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination.[3] Physical organic chemistry of the base-catalyzed ring-opening of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link

  • Pal, M., et al. (2011). Synthesis and cyclooxygenase-2 (COX-2) inhibiting properties of 1,2-benzisoxazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-4-yl)-1,2-benzisoxazoles as potent, selective dopamine D2 antagonists. Journal of Medicinal Chemistry.[2]

Sources

Exploratory

The Ascendant Scaffold: Unlocking the Therapeutic Potential of 5-Chlorobenzo[d]isoxazole Derivatives in Medicinal Chemistry

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzo[d]isoxazole core is a privileged heterocyclic scaffold that consistently features in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole core is a privileged heterocyclic scaffold that consistently features in a multitude of pharmacologically active compounds.[1] The strategic introduction of a chlorine atom at the 5-position profoundly influences the molecule's electronic and steric properties, creating a unique pharmacophore with significant therapeutic potential. This guide provides a comprehensive exploration of 5-chlorobenzo[d]isoxazole derivatives, navigating from their synthetic foundations and versatile functionalization to their mechanistic action across critical therapeutic areas, including oncology, neuroprotection, and inflammation. We will dissect key structure-activity relationships (SAR), provide detailed experimental protocols for biological evaluation, and offer insights into future research trajectories for this promising class of compounds.

The Core Structure: Physicochemical and Synthetic Rationale

The 5-chlorobenzo[d]isoxazole scaffold is a planar, bicyclic system where a benzene ring is fused to an isoxazole ring. The presence of the electronegative chlorine atom at the 5-position is not a trivial substitution; it serves to modulate the electron density across the aromatic system.[2] This alteration can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability, all of which are desirable properties in drug design.

General Synthetic Strategy

The construction of the 5-chlorobenzo[d]isoxazole core typically proceeds through the cyclization of an appropriately substituted aromatic precursor. A common and effective route begins with an ortho-substituted benzaldehyde, which is first converted to an oxime intermediate. Subsequent base-mediated intramolecular cyclization yields the desired benzo[d]isoxazole ring system.[3] The reactivity of this core allows for further functionalization, particularly at the 2- and 3-positions of the isoxazole ring, enabling the creation of diverse chemical libraries for screening.

G A 2-Hydroxy-5-chlorobenzaldehyde C Oxime Intermediate A->C Reaction B Hydroxylamine Hydrochloride B->C D Base-mediated Cyclization C->D Process E 5-Chlorobenzo[d]isoxazole Core D->E Yields F Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) E->F Enables G Diverse Chemical Library F->G Creates

Caption: General synthetic workflow for 5-chlorobenzo[d]isoxazole derivatives.

Representative Synthesis Protocol: Formation of the Core

This protocol outlines the synthesis of the 5-chlorobenzo[d]isoxazole core, adapted from general procedures for similar halogenated benzisoxazoles.[3]

Objective: To synthesize the 5-chlorobenzo[d]isoxazole scaffold from 2,6-dichlorobenzaldehyde.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Oxime Formation: Dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents).

  • Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion, cool the reaction mixture. The base used for the oxime formation will typically mediate the intramolecular cyclization to yield the 4-chlorobenzo[d]isoxazole. Note: For the 5-chloro isomer, the starting material would be appropriately substituted, such as 2-hydroxy-5-chlorobenzaldehyde.

  • Work-up: Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 5-chlorobenzo[d]isoxazole core.

Therapeutic Frontiers and Mechanisms of Action

Derivatives of the 5-chlorobenzo[d]isoxazole scaffold have demonstrated a remarkable breadth of biological activities. This versatility stems from the core's ability to be tailored to interact with a wide range of biological targets.

Anticancer Activity

A significant body of research highlights the potential of these derivatives as potent anticancer agents, acting through multiple mechanisms.[4]

Mechanism 1: Inhibition of Angiogenesis via VEGFR-2 Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway.[5] Several 5-chlorobenzoxazole derivatives (a closely related scaffold) have been identified as potent inhibitors of VEGFR-2, effectively halting the signaling cascade that promotes new blood vessel formation.[5] This inhibition is a clinically validated strategy for cancer therapy.[5]

G cluster_0 Normal Angiogenesis Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 P4 Angiogenesis P3->P4 Inhibitor 5-Chlorobenzo[d]isoxazole Derivative Inhibitor->VEGFR2 Binds and Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.

Mechanism 2: Induction of Apoptosis via HSP90 Inhibition Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[6] Novel synthetic isoxazole derivatives have been shown to inhibit HSP90, leading to the degradation of these client proteins and subsequently inducing apoptosis (programmed cell death) in cancer cells.[6]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound ID Cell Line Cancer Type IC₅₀ (µM) Mechanism
Derivative 9 T98G Glioblastoma (TMZ-resistant) ~5 Pro-apoptotic[6]
Derivative 3 K562 Erythroleukemia <0.1 Pro-apoptotic[6]
10a DU145 Prostate 0.96 Cytotoxic[7]

| 10b | DU145 | Prostate | 1.06 | Cytotoxic[7] |

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, protecting neurons from toxic insults is a primary therapeutic goal. Certain benzo[d]oxazole derivatives have shown significant neuroprotective effects against β-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's.[8]

Mechanism: Modulation of the Akt/GSK-3β/NF-κB Pathway A lead compound, 5c , was found to significantly increase the viability of Aβ-induced PC12 cells.[1][8] Mechanistic studies revealed that this compound promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of the pro-inflammatory transcription factor NF-κB.[8] This cascade of events leads to a reduction in tau protein hyperphosphorylation and protects cells from Aβ-induced apoptosis.[8]

G Abeta β-Amyloid (Aβ) Insult GSK3b GSK-3β Abeta->GSK3b Activates NFkB NF-κB Abeta->NFkB Activates Apoptosis Apoptosis Abeta->Apoptosis Akt Akt pAkt p-Akt (Active) Akt->pAkt pAkt->GSK3b Inhibits via Phosphorylation Survival Neuronal Survival pAkt->Survival pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b pTau Hyperphosphorylated Tau GSK3b->pTau Causes pGSK3b->Survival NFkB->Apoptosis Promotes Tau Tau Protein Derivative Benzo[d]oxazole Derivative (5c) Derivative->Akt Promotes Phosphorylation Derivative->NFkB Decreases Expression

Caption: Neuroprotective mechanism via the Akt/GSK-3β/NF-κB pathway.[8]

Table 2: Neuroprotective Activity of Benzo[d]oxazole Derivatives

Compound ID Concentration Cell Line Effect
5a-5v (most) 5 µg/mL Aβ-induced PC12 Potent reduction in neurotoxicity[1][8]
5c 1.25 - 5 µg/mL Aβ-induced PC12 Significantly increased cell viability[1][8]

| 5c | 30 µg/mL | PC12 | Non-neurotoxic[1][8] |

Anti-inflammatory and Antimicrobial Potential

The isoxazole scaffold is a component of several established anti-inflammatory and antimicrobial drugs.[7][9] Derivatives of 5-chlorobenzo[d]isoxazole extend this legacy.

  • Anti-inflammatory Action: Certain isoxazole derivatives exhibit potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and inhibiting carrageenan-induced paw inflammation in animal models.[10][11] One derivative, MZO-2, was found to be highly effective in reducing edema, comparable to the reference drug tacrolimus.[10]

  • Antimicrobial Activity: Isoxazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The presence of halogenated aromatic rings on the isoxazole core often correlates with moderate to significant antibacterial action.[13]

Table 3: Anti-inflammatory and Antimicrobial Activity

Compound ID Assay Organism/Model Result
MZO-2 Carrageenan-induced paw edema Mouse Potent inhibition of inflammation[10]
P28 Carrageenan-induced paw edema Rat 78.62% inhibition (vs 73.66% for Diclofenac)[14]

| 178f | MIC determination | E. coli | 95 µg/mL (more potent than cloxacillin)[15] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design.[16] For isoxazole-based compounds, several key SAR trends have been identified.

  • Substitutions on Appended Aryl Rings: The nature and position of substituents on aryl groups attached to the isoxazole core are critical.

    • Halogens: Electron-withdrawing groups, particularly halogens like chloro and bromo at the para-position of a phenyl ring, consistently enhance anticancer and antibacterial activity.[15][17]

    • Methoxy Groups: The effect of methoxy groups can be variable, but in some cases, a trimethoxyphenyl moiety has been shown to be beneficial for anticancer activity.[7][17]

  • Substitutions on the Indole Moiety (in related scaffolds): For related indolylisoxazoline structures, small alkyl groups on the indole nitrogen and electron-withdrawing groups on the indole's benzene ring enhance cytotoxic effects.[17]

cluster_SAR Key SAR Insights A Position 5: - Chlorine atom modulates electronic properties - Key for target interaction B Aryl Group at Position 3: - Para-substituents are critical - Electron-withdrawing groups (Cl, Br) often increase activity C Substituent at Position X: - Linker and functional group here heavily influence target specificity (e.g., anticancer vs. neuroprotective)

Caption: Conceptual SAR map for a generic 5-chlorobenzo[d]isoxazole derivative.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential.

Protocol: MTT Assay for Cell Viability and Neuroprotection

Objective: To quantify the protective effect of a test compound against Aβ-induced cytotoxicity in PC12 cells.[1]

Procedure:

  • Cell Culture: Plate PC12 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Control Group: Treat cells with vehicle (e.g., DMSO) only.

    • Model Group: Treat cells with Aβ₂₅₋₃₅ (20 µM).

    • Test Group: Pre-treat cells with various concentrations of the 5-chlorobenzo[d]isoxazole derivative for 2 hours, then co-treat with Aβ₂₅₋₃₅ (20 µM) for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control group. An increase in viability in the test group compared to the model group indicates a neuroprotective effect.

Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.[18]

Procedure:

  • Animal Acclimatization: Use adult Wistar rats (150-200g), acclimatized for one week.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac sodium, 10 mg/kg), and Test (derivative at various doses).

  • Dosing: Administer the vehicle, standard, or test compound orally (p.o.) one hour before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 hr) and at 1, 2, and 3 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Future Perspectives and Conclusion

The 5-chlorobenzo[d]isoxazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant potential in oncology, neuroprotection, and anti-inflammatory applications, often acting through well-validated and clinically relevant mechanisms.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME).

  • Mechanism Deconvolution: Further elucidating the precise molecular targets and downstream signaling effects for the most active compounds.

  • Exploration of New Therapeutic Areas: Screening optimized libraries against other disease targets where isoxazoles have shown promise, such as viral infections and metabolic disorders.[19][20]

  • Preclinical Development: Advancing the most promising candidates through rigorous preclinical testing, including in vivo efficacy and safety pharmacology studies.

References

  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. Benchchem.
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PubMed.
  • Synthesis & Evaluation of isoxazole for their antimicrobial activity. Academia.edu.
  • 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure. Benchchem.
  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed.
  • Pro‐apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth. Spandidos Publications.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Publishing.
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PMC.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC.
  • Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. Journal of Pharmaceutical Research International.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science Publishers.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC.
  • Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. Spandidos Publications.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.
  • Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. Benchchem.
  • Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl). Research Square.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. OUCI.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the. University of Dundee.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Structure Activity Relationships. Drug Design Org.
  • New Synthetic Isoxazole Derivatives Acting as Potent Inducers of Fetal Hemoglobin in Erythroid Precursor Cells Isolated from β-Thalassemic Patients. MDPI.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
  • SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. ResearchGate.

Sources

Foundational

An In-depth Technical Guide to (5-Chlorobenzo[d]isoxazol-3-yl)methanamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, a heterocyclic amine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound and its analogues are valuable building blocks for the synthesis of novel therapeutic agents. This document will delve into its molecular identifiers, plausible synthetic routes, potential applications, and safety considerations, drawing upon data from closely related compounds and established chemical principles.

Core Molecular Structure and Identifiers

Table 1: Molecular Identifiers

Identifier(5-Chlorobenzo[d]isoxazol-3-yl)methanamine (Predicted)5-Chlorobenzo[d]isoxazol-3-ol[1]
CAS Number Not Assigned24603-63-2
IUPAC Name (5-Chloro-1,2-benzisoxazol-3-yl)methanamine5-chloro-1,2-benzoxazol-3-one[1]
Chemical Formula C₈H₇ClN₂OC₇H₄ClNO₂[1]
Molecular Weight 182.61 g/mol 169.56 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NO2)CNC1=CC2=C(C=C1Cl)C(=O)NO2
InChIKey (Predicted)WIZWHBRFTCYPDN-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine can be approached through a multi-step process, leveraging established methodologies for the formation of the benzisoxazole core and subsequent functional group transformations.[2][3] The following proposed synthesis provides a logical pathway, with explanations for the choice of reagents and conditions.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine A 5-Chloro-2-hydroxybenzonitrile B 5-Chlorobenzo[d]isoxazol-3-amine A->B Hydroxylamine, Base C 5-Chlorobenzo[d]isoxazol-3-carbonitrile B->C Sandmeyer Reaction (NaNO₂, CuCN) D (5-Chlorobenzo[d]isoxazol-3-yl)methanamine C->D Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: A plausible synthetic route to the target compound.

Step-by-Step Synthesis Protocol:

Step 1: Formation of the Benzisoxazole Ring

  • Principle: The initial step involves the cyclization of a substituted phenol with hydroxylamine to form the benzisoxazole core. The choice of a base is critical to deprotonate the hydroxylamine, making it a more potent nucleophile.

  • Protocol:

    • Dissolve 5-Chloro-2-hydroxybenzonitrile in a suitable solvent such as ethanol or isopropanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium carbonate).

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

    • The product, 5-Chlorobenzo[d]isoxazol-3-amine, can be isolated by filtration or extraction.

Step 2: Conversion to the Nitrile (Sandmeyer Reaction)

  • Principle: The Sandmeyer reaction is a reliable method for converting an aryl amine to a nitrile. This involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide catalyst.

  • Protocol:

    • Dissolve the 5-Chlorobenzo[d]isoxazol-3-amine in a cold, aqueous solution of a strong acid (e.g., hydrochloric acid).

    • Slowly add a solution of sodium nitrite at a low temperature (0-5 °C) to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the diazonium salt solution to the copper(I) cyanide solution, allowing the reaction to proceed at a controlled temperature.

    • After the reaction is complete, the product, 5-Chlorobenzo[d]isoxazol-3-carbonitrile, can be isolated by extraction and purified by chromatography.

Step 3: Reduction of the Nitrile to the Amine

  • Principle: The final step is the reduction of the nitrile group to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Alternatively, catalytic hydrogenation using a catalyst such as Raney Nickel can be employed for a milder reduction.

  • Protocol (using LiAlH₄):

    • Suspend lithium aluminum hydride in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of 5-Chlorobenzo[d]isoxazol-3-carbonitrile in the same solvent to the LiAlH₄ suspension, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

    • The final product, (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, can be purified by distillation or chromatography.

Potential Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[3][4] The introduction of a chlorophenyl group and a methanamine side chain in (5-Chlorobenzo[d]isoxazol-3-yl)methanamine provides opportunities for further derivatization and interaction with various biological targets.

Diagram 2: Potential Therapeutic Areas

Therapeutic_Areas Potential Therapeutic Applications A (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Scaffold B Anticancer Agents A->B C Anti-inflammatory Drugs A->C D Neuroprotective Agents A->D E Antimicrobial Compounds A->E

Caption: Potential areas for drug discovery and development.

  • Anticancer Research: Isoxazole derivatives have been investigated as inhibitors of various cancer-related targets, including kinases and histone deacetylases.[5] The methanamine group can serve as a handle for attaching the molecule to other pharmacophores to create potent and selective anticancer agents.

  • Anti-inflammatory Applications: The isoxazole ring is present in several anti-inflammatory drugs. Compounds derived from this scaffold may modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or by affecting cytokine signaling.[5]

  • Neuroprotective Potential: The structural features of this compound may allow for interaction with targets in the central nervous system. Further research could explore its potential in treating neurodegenerative diseases.

  • Antimicrobial Development: The isoxazole nucleus is a component of some antimicrobial agents.[4] Modifications of the methanamine side chain could lead to the development of new antibacterial or antifungal compounds.

Safety and Handling

While specific safety data for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is not available, information for the related precursor, 5-Chlorobenzo[d]isoxazol-3-ol, and the isomeric (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride can provide guidance on handling precautions.

Table 2: Hazard Information for Related Compounds

CompoundGHS PictogramsSignal WordHazard Statements
5-Chlorobenzo[d]isoxazol-3-ol[1]GHS07WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
(5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochlorideGHS07WarningH317: May cause an allergic skin reaction.H319: Causes serious eye irritation.

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its precursors.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. While a dedicated CAS number and extensive experimental data are yet to be published, this guide provides a solid foundation for researchers by outlining its molecular characteristics, proposing a viable synthetic pathway, and highlighting its potential in drug discovery. As with any novel compound, further research is necessary to fully characterize its properties and biological activity.

References

  • Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-. (2015, December 1). Journal of the Indian Chemical Society, 92(12), 2271-2286.
  • Faramarzi, Z., & Kiyani, H. (2021, June 11). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1735.
  • Kumar, A., Kumar, R., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4139-4155.
  • PubChem. (n.d.). 5-Chlorobenzo(d)isoxazol-3-ol. Retrieved February 21, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). Molecules, 29(20), 4789.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (2024, August 27). Retrieved February 21, 2026, from [Link]

Sources

Exploratory

The Benzisoxazole Methanamine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzisoxazole methanamine scaffold has emerged as a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzisoxazole methanamine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its inherent structural features and synthetic tractability have made it a focal point for the development of novel drugs targeting a wide array of biological systems. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzisoxazole methanamine derivatives, offering field-proven insights into the causal relationships between molecular architecture and pharmacological activity. This document is designed to empower researchers and drug development professionals to rationally design and optimize the next generation of therapeutics based on this versatile scaffold.

The Benzisoxazole Methanamine Core: A Privileged Pharmacophore

The benzisoxazole methanamine scaffold consists of a bicyclic benzisoxazole ring system connected via a methanamine linker to a terminal amine-containing moiety. This arrangement provides a unique three-dimensional structure that allows for diverse interactions with various biological targets. The benzisoxazole ring itself, a fusion of benzene and isoxazole rings, is a key pharmacophoric element found in a range of biologically active compounds.[1][2] The scaffold's versatility has led to the development of drugs with applications in psychiatry, infectious diseases, and oncology.[2][3]

Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

The most prominent therapeutic application of benzisoxazole methanamine derivatives is in the treatment of psychosis, particularly schizophrenia.[4][5] Atypical antipsychotics like risperidone and paliperidone are prime examples of drugs built upon this scaffold. Their therapeutic efficacy stems from a balanced antagonism of dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors.[4]

Structure-Activity Relationship for D2 and 5-HT2A Receptor Antagonism

The SAR for antipsychotic activity is well-defined, with specific structural modifications influencing receptor affinity and selectivity.

  • Benzisoxazole Ring Substitutions:

    • Position 6: Substitution at the 6-position of the benzisoxazole ring is critical for potent D2 and 5-HT2A antagonism. A fluorine atom at this position, as seen in risperidone, is particularly favorable.[2] Electron-withdrawing groups at this position generally enhance activity. Conversely, nitro and amino groups at the 6-position have been shown to decrease affinity for D2, D3, 5-HT2A, and 5-HT1A receptors.[6]

    • Other Positions: Modifications at other positions on the benzisoxazole ring generally lead to a decrease in activity.

  • The Methanamine Linker: The nature of the linker connecting the benzisoxazole core to the terminal amine is crucial for optimal receptor interaction. While a simple methylene (-CH2-) or ethylene (-CH2-CH2-) linker is common, its length and rigidity can significantly impact activity. An ethyl linker is a common feature in potent antipsychotic agents.

  • Terminal Amine Moiety:

    • Piperidine Ring: A basic nitrogen-containing heterocycle, most commonly a piperidine ring, is essential for high affinity. The nitrogen atom of the piperidine ring is believed to interact with a key aspartate residue in the binding pocket of both D2 and 5-HT2A receptors.

    • Substituents on the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a significant role in modulating the overall pharmacological profile. In risperidone, this is a complex pyrimidinone-containing moiety which contributes to its high affinity and balanced D2/5-HT2A antagonism.

The interplay of these structural features is visualized in the following diagram:

SAR_Antipsychotic cluster_benzisoxazole Benzisoxazole Core cluster_linker Linker cluster_amine Terminal Amine B Benzisoxazole Ring R1 Position 6 Substituent (Favorable: F, Cl) (Unfavorable: NO2, NH2) B->R1 Critical for activity L Methanamine Linker (e.g., -CH2-CH2-) B->L Connects to D2 Dopamine D2 Receptor B->D2 Binds to HT2A Serotonin 5-HT2A Receptor B->HT2A Binds to A Piperidine Ring L->A Connects to R2 Substituent on N (Modulates affinity & selectivity) A->R2 Fine-tunes profile A->D2 Interacts with Asp A->HT2A Interacts with Asp SAR_Antimicrobial cluster_core Benzisoxazole Core cluster_substituent C3-Substituent cluster_target Microbial Targets B Benzisoxazole Ring R1 Substituents (e.g., Cl, Br) B->R1 Enhance activity S Diverse Moieties B->S Crucial for potency P Peptide Conjugates S->P T Thiourea Groups S->T Bacteria Bacteria S->Bacteria Inhibit Fungi Fungi S->Fungi Inhibit

Caption: Key SAR features of benzisoxazole antimicrobial agents.

Quantitative SAR Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzisoxazole derivatives against various microbial strains.

CompoundKey Structural FeatureOrganismMIC (µg/mL)Reference
Derivative 28Methylene bridged imidazothiadiazoleBacillus subtilis-[3]
Escherichia coli-[3]
Compound 32Unsubstituted phenyl at C3Escherichia coliGood activity[3]
Klebsiella pneumoniaeGood activity[3]
Salmonella typhiGood activity[3]
Bacillus subtilisGood activity[3]
Compound 36Electron-withdrawing nitro group-Good anti-inflammatory activity[3]
Compound 6cBenzisoxazole tethered 1,2,4-triazoleStaphylococcus aureus12.5[7]
Mycobacterium smegmatis12.5[7]

Anticancer Activity: A Scaffold for Novel Oncologics

The benzisoxazole scaffold has also been explored for the development of anticancer agents, with derivatives showing activity against various cancer cell lines. [2][8]

Structure-Activity Relationship for Anticancer Effects
  • Substituents on the Benzisoxazole Ring: The nature and position of substituents on the benzisoxazole ring significantly influence cytotoxic activity. The presence of lipophilic groups and certain halogens can enhance potency. [8]* Substituents at the 3-Position: A wide variety of heterocyclic and aromatic moieties attached to the 3-position of the benzisoxazole ring have been investigated. The specific nature of this substituent is a key determinant of the anticancer profile.

  • Target-Specific Modifications: For kinase inhibitors, modifications are designed to interact with specific residues in the ATP-binding pocket of the target kinase.

A generalized SAR for anticancer activity is illustrated below:

SAR_Anticancer cluster_core Benzisoxazole Core cluster_substituent C3-Substituent cluster_target Cancer Cell Targets B Benzisoxazole Ring R1 Substituents (e.g., Lipophilic groups, Halogens) B->R1 Enhance activity S Aromatic/Heterocyclic Moieties B->S Key for cytotoxicity Kinases Kinases S->Kinases Inhibit Apoptosis Apoptosis Induction S->Apoptosis Induce

Caption: Key SAR features of benzisoxazole anticancer agents.

Quantitative SAR Data for Anticancer Activity

The following table provides IC50 values for representative benzisoxazole derivatives against different cancer cell lines.

CompoundKey Structural FeatureCancer Cell LineIC50 (µM)Reference
Naphthoxazole derivative 10Chlorine on benzenediol moietyA549 (Lung)2.18[8]
HT-29 (Colon)2.89[8]
MCF-7 (Breast)2.54[8]
Compound 7e3-(1-((3-(3(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d] isoxazoleMDAMB-231 (Breast)50.36[9]
Compound 6cBenzisoxazole tethered 1,2,4-triazoleMCF-7 (Breast)35.57[7]

Experimental Protocols

To facilitate further research and development of benzisoxazole methanamine derivatives, this section provides detailed, step-by-step methodologies for key experiments.

General Synthetic Procedure for Benzisoxazole Methanamine Derivatives

A common synthetic route to access 3-(piperidin-4-yl)benzisoxazole, a key intermediate, involves the cyclization of an appropriate oxime precursor. The subsequent N-alkylation of the piperidine ring with a suitable electrophile provides the final products.

Step 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [1]

  • To a solution of 2,4-difluorophenyl-4-piperidinylmethanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride.

  • Add a base (e.g., sodium acetate) and reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the oxime intermediate.

  • Filter, wash, and dry the solid.

  • Treat the oxime with a dehydrating agent (e.g., polyphosphoric acid) at elevated temperature to effect cyclization to the benzisoxazole ring.

  • Pour the reaction mixture onto ice and basify with a suitable base (e.g., ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified product in a suitable solvent (e.g., isopropanol) and treat with hydrochloric acid to precipitate the hydrochloride salt.

Step 2: N-Alkylation to Afford Final Products [1]

  • To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in a suitable solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium carbonate).

  • Add the desired alkylating agent (e.g., 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one for the synthesis of risperidone).

  • Heat the reaction mixture at an appropriate temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

The overall synthetic workflow is illustrated below:

Synthesis_Workflow Start 2,4-Difluorophenyl- 4-piperidinylmethanone Step1 Oximation with Hydroxylamine HCl Start->Step1 Intermediate1 Oxime Intermediate Step1->Intermediate1 Step2 Cyclization with Polyphosphoric Acid Intermediate1->Step2 Intermediate2 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole HCl Step2->Intermediate2 Step3 N-Alkylation with R-X and Base Intermediate2->Step3 FinalProduct Final Benzisoxazole Methanamine Derivative Step3->FinalProduct

Caption: General synthetic workflow for benzisoxazole methanamine derivatives.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor. [8] Materials:

  • HEK-293 cells stably expressing the human D2L receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone or another suitable D2 antagonist radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK-293-D2L cells by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM haloperidol (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

  • Add 50 µL of [3H]-Spiperone (at a concentration close to its Kd, typically 0.1-0.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin 5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for determining the affinity of compounds for the human serotonin 5-HT2A receptor. [10] Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Ketanserin.

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and scintillation counter.

Procedure:

  • Prepare cell membranes from the 5-HT2A expressing cells as described for the D2 receptor assay.

  • Resuspend the membranes in assay buffer.

  • In a 96-well plate, add in triplicate: total binding, non-specific binding (with 10 µM mianserin), and various concentrations of the test compound.

  • Add [3H]-Ketanserin (at a concentration near its Kd, typically 0.5-1.0 nM) to all wells.

  • Add the cell membrane preparation to all wells.

  • Incubate at 37°C for 30 minutes.

  • Filter and wash as described for the D2 receptor assay.

  • Count the radioactivity and calculate the Ki values as described above.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains. [1] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well microplates.

  • Bacterial inoculum adjusted to 5 x 10^5 CFU/mL.

  • Positive control antibiotic (e.g., ciprofloxacin).

Procedure:

  • Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The benzisoxazole methanamine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility has yielded life-changing medicines and continues to inspire the development of novel therapeutic agents. The well-established SAR for antipsychotic activity provides a solid foundation for the rational design of new D2/5-HT2A antagonists with improved efficacy and side-effect profiles. Furthermore, the burgeoning research into the antimicrobial and anticancer properties of this scaffold opens up exciting new avenues for drug development.

Future research in this area should focus on:

  • Exploring Novel Biological Targets: Expanding the therapeutic potential of the benzisoxazole methanamine scaffold by screening against a wider range of biological targets.

  • Fine-Tuning Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-like characteristics.

  • Leveraging Computational Chemistry: Employing molecular modeling and in silico screening to guide the design of next-generation derivatives with enhanced potency and selectivity.

  • Investigating Combination Therapies: Exploring the synergistic effects of benzisoxazole methanamine derivatives with existing drugs to address complex diseases and combat drug resistance.

By building upon the extensive knowledge of the structure-activity relationships of the benzisoxazole methanamine scaffold, the scientific community is well-positioned to continue to innovate and deliver novel medicines that address unmet medical needs.

References

  • Kwiecień, H., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(23), 8569. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2035. [Link]

  • Parmar, M. B., et al. (2025). Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds. World Scientific News, 202, 34-64. [Link]

  • Karak, M., et al. (2018). Structure activity relationship of benzoxazole derivatives. Chemistry Central Journal, 12(1), 84. [Link]

  • Qin, H. L., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(84), 53565-53578. [Link]

  • Patel, R., et al. (2023). Synthesis and SAR of benzisoxazole tethered 1,2,4-triazoles derivatives as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 91, 129367. [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. [Link]

  • Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry, 4(4), 402-407. [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 39(14), 5143-5156. [Link]

  • Dwarakanath, D., et al. (2024). Synthesis, computational studies and evaluation of benzisoxazole tethered 1,2,4-triazoles as anticancer and antimicrobial agents. Journal of Molecular Structure, 1308, 138070. [Link]

  • Byrappa, S., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anti-Cancer Agents in Medicinal Chemistry, 19(6), 827-839. [Link]

  • Al-Tel, T. H., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[11][8]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry, 13, 1370215. [Link]

  • Ingle, S. J., & Tapar, K. K. (2016). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Current Research in Pharmaceutical Sciences, 6(2), 53-63. [Link]

  • Singh, S., et al. (2025). Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity. ResearchGate. [Link]

  • Kaur, M., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103433. [Link]

  • Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 633-641. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 633-641. [Link]

  • Lalut, J., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 2969. [Link]

  • G. M. (2024). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie. [Link]

  • Chen, J., et al. (2012). Multi-targeted drug design strategies for the treatment of schizophrenia. In Taylor & Francis eBooks. [Link]

  • Chandra, S. P. S., et al. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. [Link]

  • Fujii, H., et al. (2011). Biological evaluation of novel benzisoxazole derivatives as PPARδ agonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2955-2959. [Link]

  • Osmaniye, D., et al. (2022). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. [Link]

  • Saglık, B. N., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. ACS Omega, 7(22), 18991-19003. [Link]

  • Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4962. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1335889. [Link]

  • Chen, C., et al. (2015). Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. Journal of Biotechnology, 198, 26-34. [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1765-1779. [Link]

  • Asquith, C. R. M., et al. (2023). Benzodioxane-Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics, 12(12), 1712. [Link]

  • Asquith, C. R. M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics, 9(4), 160. [Link]

Sources

Foundational

Metabolic Stability Predictions for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Analogs

Executive Summary: The "Silent" Liability The (5-Chlorobenzo[d]isoxazol-3-yl)methanamine scaffold presents a unique pharmacokinetic challenge. While the 5-chloro substituent effectively blocks the typical para-hydroxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Liability

The (5-Chlorobenzo[d]isoxazol-3-yl)methanamine scaffold presents a unique pharmacokinetic challenge. While the 5-chloro substituent effectively blocks the typical para-hydroxylation metabolic "soft spot" on the benzene ring, this scaffold harbors a latent instability often missed in standard high-throughput screening: Reductive Ring Cleavage .

This guide deviates from standard oxidative-focused protocols to address the specific bio-liabilities of the 1,2-benzisoxazole core. It integrates Quantum Mechanical (QM) liability scanning with a "Dual-Path" in vitro validation system to ensure accurate half-life (


) and intrinsic clearance (

) prediction.

The Metabolic Liability Profile

To predict stability, we must first map the degradation pathways. This scaffold faces three distinct metabolic vectors, ranked by risk.

A. The Primary Vector: Reductive Ring Cleavage (The N-O Bond)

The 1,2-benzisoxazole ring contains a weak N-O bond. Unlike isoxazoles which are relatively stable, the fused benzene ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the N-O bond susceptible to electron transfer.

  • Mechanism: Two-electron reduction catalyzed by CYP450s (acting as reductases under low oxygen) or cytosolic aldehyde oxidase/xanthine oxidase.

  • Product: Cleavage yields a 2-hydroxy-phenyl-ketone imine , which hydrolyzes to the ketone.

  • Critical Insight: Electron-Withdrawing Groups (EWGs) like the 5-Chloro substituent stabilize the radical anion intermediate, paradoxically increasing the rate of reductive metabolism compared to the unsubstituted parent.

B. The Secondary Vector: Methanamine Side Chain
  • Oxidative Deamination: The primary amine (

    
    ) is a substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidase (SSAO), leading to the aldehyde and subsequently the carboxylic acid.
    
  • N-Acetylation: N-acetyltransferases (NAT1/NAT2) can conjugate the primary amine, a pathway prominent in specific pharmacogenomic populations (fast/slow acetylators).

C. The Tertiary Vector: CYP-Mediated Oxidation
  • Aromatic Hydroxylation: The 5-Cl blocks the most reactive site. However, steric availability at positions 4, 6, or 7 remains a minor risk for CYP2D6 or CYP3A4 attack.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathways Parent (5-Chlorobenzo[d]isoxazol-3-yl) methanamine Imine Imine Intermediate (Ring Open) Parent->Imine Reductive Cleavage (CYP/Reductase + NADPH) Aldehyde Aldehyde (via MAO) Parent->Aldehyde Oxidative Deamination (MAO-A/B) Acetyl N-Acetyl Conjugate Parent->Acetyl N-Acetylation (NAT1/2) Ketone 2-Hydroxy-5-chloro- phenyl ketone Imine->Ketone Hydrolysis Acid Carboxylic Acid Aldehyde->Acid Aldehyde Dehydrogenase

Figure 1: Divergent metabolic pathways. Note the Reductive Cleavage (Red) is the unique liability of the benzisoxazole core.

In Silico Prediction Framework

Before synthesis, analogs should be screened using a hybrid Ligand-Based and Quantum Mechanical approach.

Step 1: SOM Prediction (Site of Metabolism)

Use tools like SMARTCyp or StarDrop to predict CYP-mediated hydroxylation.

  • Input: SMILES string of the analog.

  • Focus: Check if the 5-Cl substituent forces metabolism to the 6 or 7 position. If the energy barrier for aromatic hydroxylation is >2 kcal/mol higher than the N-O cleavage threshold, prioritize ring stability.

Step 2: Reductive Liability Index (LUMO Calculation)

Standard SOM tools often fail to predict reductive cleavage. You must calculate the LUMO energy.

  • Protocol:

    • Optimize geometry using DFT (B3LYP/6-31G*).

    • Calculate

      
      .
      
    • Threshold: Analogs with

      
       are at high risk for rapid reductive clearance.
      
    • Correlation: Lower LUMO = Higher Reduction Potential (

      
      ).
      

In Vitro Validation: The "Dual-Path" Protocol

Standard aerobic microsomal stability assays will underestimate clearance because oxygen inhibits reductive pathways (by re-oxidizing the radical anion). You must run a parallel anaerobic assay.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) AND Cytosolic Fraction (or S9 fraction which contains both).

  • Cofactors: NADPH generating system.

  • Gas: Argon or Nitrogen (for anaerobic path).

Experimental Workflow
StepAerobic Path (Oxidative)Anaerobic Path (Reductive)
Buffer Phosphate Buffer (pH 7.4)Phosphate Buffer (pH 7.4), pre-purged with Argon for 15 min.
Enzyme HLM (0.5 mg/mL)HLM + Cytosol (1.0 mg/mL total protein).
Substrate Analog (1 µM)Analog (1 µM)
Initiation Add NADPH, incubate open to air.Add NADPH in glove box or sealed vial under Argon.
Timepoints 0, 5, 15, 30, 60 min.0, 5, 15, 30, 60 min.
Quench Ice-cold Acetonitrile + Internal Std.Ice-cold Acetonitrile + Internal Std.
Analysis LC-MS/MS (Monitor Parent depletion).LC-MS/MS (Monitor Parent + Ring Open Metabolite).
Data Interpretation

Calculate


 for both pathways.[1]


If

, the scaffold is metabolically labile regardless of CYP inhibition.

Structural Optimization Strategies

If the "Dual-Path" assay confirms instability, apply these medicinal chemistry transformations.

Strategy A: The "Bioisostere" Switch (High Impact)

The most effective way to stop reductive ring opening is to remove the weak N-O bond.

  • Replacement: Swap 1,2-benzisoxazole for 1,2-benzisothiazole (S replaces O) or Indazole (NH replaces O).

  • Effect: The N-S and N-N bonds are significantly more resistant to reductive cleavage while maintaining similar vector geometry and H-bond acceptor capabilities.

Strategy B: Steric Shielding of the Amine (Medium Impact)

To reduce MAO susceptibility without altering the ring:

  • Modification: Introduce an

    
    -methyl group next to the amine (convert methanamine to ethanamine).
    
  • Effect: Steric hindrance blocks MAO access but may introduce chirality.

Strategy C: Electronic Modulation (Counter-Intuitive)
  • Avoid: Adding more strong Electron Withdrawing Groups (EWGs) like

    
     or 
    
    
    
    to the phenyl ring.
  • Reason: While EWGs protect against oxidative hydroxylation, they lower the LUMO , accelerating reductive ring opening.

  • Solution: Use Electron Donating Groups (EDGs) like

    
     or 
    
    
    
    if SAR permits, to raise the LUMO and resist reduction.

Decision Logic Workflow

Use this flowchart to guide your lead optimization process.

OptimizationLogic Start Start: New Analog Design InSilico Calculate LUMO (DFT) & Predict SOM Start->InSilico LumoCheck Is LUMO < -1.5 eV? InSilico->LumoCheck Redesign1 Risk: Reductive Instability Action: Add EDG or Switch Scaffold (Indazole) LumoCheck->Redesign1 Yes Synthesis Synthesize Compound LumoCheck->Synthesis No Redesign1->InSilico DualAssay Run Dual-Path Assay (Aerobic + Anaerobic) Synthesis->DualAssay ResultCheck Is Anaerobic CL > Aerobic CL? DualAssay->ResultCheck Redesign2 Confirm Ring Opening via MS Action: Bioisostere Replacement ResultCheck->Redesign2 Yes Success Candidate Validated Proceed to PK ResultCheck->Success No

Figure 2: Integrated decision tree for optimizing benzisoxazole stability.

References

  • Stiff, D. D., & Zemaitis, M. A. (1990). Metabolism of the anticonvulsant agent zonisamide, a 1,2-benzisoxazole derivative.[2][3][4] Xenobiotica.[2][5]

  • Zhang, D., et al. (2008).[2] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[2][6] Drug Metabolism and Disposition.[2][6][7][8][9][10]

  • Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism.[11][12][13] ACS Medicinal Chemistry Letters.

  • Dalvie, D., et al. (2002). Reductive metabolism of isoxazoles: A review. Current Pharmaceutical Design.[14]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Conditions for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Executive Summary (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (CAS: 86685-96-9, generic structure ref) is a critical pharmacophore in the synthesis of atypical antipsychotics (e.g., Risperidone/Paliperidone analogs) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine (CAS: 86685-96-9, generic structure ref) is a critical pharmacophore in the synthesis of atypical antipsychotics (e.g., Risperidone/Paliperidone analogs) and anticonvulsants (Zonisamide derivatives).[1][2][3] Its unique electronic profile—defined by the electron-withdrawing 1,2-benzisoxazole core and the lipophilic 5-chloro substituent—presents specific challenges in amide coupling, including nucleophilicity modulation and solubility-dependent aggregation.[2]

This guide provides validated protocols for acylating this amine, prioritizing yield, purity, and scalability. It moves beyond generic "EDC/HOBt" recipes to offer a mechanistic rationale for reagent selection (HATU vs. T3P) and solvent systems.[1][3]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, understanding the physicochemical behavior of the amine is critical for reaction design.

PropertyValue / CharacteristicImpact on Protocol
Nucleophilicity Moderate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
The amine is less nucleophilic than benzylamine (

) due to the inductive effect of the isoxazole ring.[3] Requires efficient activation of the carboxylic acid.[3]
Solubility Low in Et₂O/Hexane; Mod. in DCM; High in DMF/DMSOThe 5-Cl group increases lipophilicity but reduces solubility in polar aqueous buffers. DMF or DMF/DCM mixtures are mandatory for high-concentration reactions.[2][3]
Stability Base Sensitive (Ring Opening) The isoxazole N-O bond is susceptible to cleavage by strong reducing agents (H₂/Pd) or ring opening via Kemp elimination with strong bases (alkoxides).[1][3] Use tertiary amine bases (DIPEA, NMM).
Form Typically supplied as HCl saltRequires an extra equivalent of base to liberate the free amine in situ.
Mechanistic Insight: The "Isoxazole Drag"

The benzisoxazole ring acts as an electron sink.[3] While the methylene spacer insulates the amine partially, the nitrogen lone pair is less available than in standard alkyl amines. Consequently, "lazy" activating agents (e.g., DCC without additives) often lead to stalled reactions or extensive byproduct formation (N-acylureas).[1][3]

Reagent Selection Matrix

Choose the coupling system based on your reaction scale and the steric demand of the carboxylic acid partner.

CouplingLogic Start Start: Select Carboxylic Acid Partner Steric Is the Acid Sterically Hindered? Start->Steric Scale Reaction Scale? Steric->Scale No (Linear/Aromatic) HATU Method A: HATU/DIPEA (High Yield, Discovery Scale) Steric->HATU Yes (e.g., alpha-tertiary carbon) Scale->HATU < 100 mg (Discovery) T3P Method B: T3P/Pyridine (Scalable, Easy Workup) Scale->T3P > 1 g (Process/Green) AcidCl Method C: Acid Chloride (For Ultra-Low Reactivity) HATU->AcidCl If HATU Fails

Figure 1: Decision tree for selecting the optimal coupling strategy.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Discovery chemistry, precious intermediates, and sterically hindered acids.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole active ester, which reacts rapidly with the moderately nucleophilic benzisoxazole amine, minimizing racemization and time.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • (5-Chlorobenzo[d]isoxazol-3-yl)methanamine HCl (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (preferred) or DCM/DMF (4:1)[1][2][3]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL, 0.3 M).

  • Add DIPEA (1.0 mmol, 1 equiv) and stir for 2 minutes.

  • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.[3] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1][3]

  • Coupling: Add the Amine HCl salt (1.1 mmol) followed immediately by the remaining DIPEA (2.0 mmol).

    • Note: Adding the base after the amine salt ensures the free amine is generated exactly when needed, preventing degradation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 182.0).[1][2][3]

  • Workup:

    • Dilute with EtOAc (30 mL).[1][2][3]

    • Wash sequentially with:

      • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid/HATU byproducts.[1][3]

      • Water (2 x 10 mL) – Removes DMF.[1][2][3]

      • Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), "Green" chemistry, and easy purification.[1][3]

Rationale: T3P produces water-soluble byproducts, allowing the product to be isolated simply by phase separation, often avoiding chromatography.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • Amine HCl salt (1.1 equiv)[1][2][3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1][3]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)[1][2][3]

  • Solvent: EtOAc (or 2-MeTHF)[1][2][3]

Procedure:

  • Slurry: Suspend the Carboxylic Acid (5.0 mmol) and Amine HCl salt (5.5 mmol) in EtOAc (15 mL).

  • Base Addition: Add Pyridine (15.0 mmol). The mixture should become homogenous or a finer suspension.

  • Reagent Addition: Cool to 0°C (optional, but recommended to control exotherm). Add T3P solution (7.5 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Tip: T3P kinetics are slower than HATU; heating to 40–50°C is safe for this scaffold if the reaction is sluggish.[3]

  • Workup:

    • Add water (15 mL) and stir vigorously for 10 minutes.

    • Separate layers.[3] Wash organic layer with 0.5 M HCl (to remove Pyridine), then Sat.[1][3] NaHCO₃, then Brine.[1][3]

  • Isolation: Evaporate solvent. Recrystallization is often possible from EtOH/Heptane.[3]

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor solubility of Amine HClSwitch solvent to pure DMF or NMP.[1][2][3] Ensure adequate base (3+ equiv) is used to free the salt.[1][3]
Ring Opening (Phenol formation) Base too strong or reaction too hotAvoid NaOH, KOH, or NaH. Stick to hindered organic bases (DIPEA).[1][3] Keep T < 60°C.
Emulsion during Workup Amphiphilic nature of productUse DCM/IPA (3:1) for extraction instead of EtOAc. Add solid NaCl to saturate the aqueous phase.[3]
Product trapped in DMF DMF difficult to removeWash organic layer with 5% LiCl solution (x3) to pull DMF into the aqueous phase.[1][3]

References

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009).[1][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][3] Link

  • T3P Reagent Guide: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.[1][3] Link[1][2][3]

  • Benzisoxazole Chemistry: Pevarello, P., et al. (1998).[1][3] Synthesis and anticonvulsant activity of a new class of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.[1][3] Link

  • Safety of HOBt: Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[1][3] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7.[1][3] Link[1][2][3]

Sources

Application

Application Notes &amp; Protocols: Advanced Reductive Amination Techniques Using (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Introduction: The Strategic Importance of Reductive Amination and the Isoxazole Scaffold Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination and the Isoxazole Scaffold

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its prevalence in the pharmaceutical and fine chemical industries is due to its efficiency, operational simplicity, and broad substrate scope, allowing for the construction of secondary and tertiary amines from readily available carbonyl compounds and amines.[3][4] This one-pot reaction avoids the common issue of over-alkylation often encountered with direct amine alkylation using alkyl halides, providing a more controlled and predictable outcome.[5]

The (5-Chlorobenzo[d]isoxazol-3-yl)methanamine moiety is a key building block of significant interest in medicinal chemistry. The isoxazole ring is a "privileged scaffold," frequently appearing in a wide range of biologically active compounds due to its unique electronic properties and ability to act as a versatile pharmacophore.[6][7][8] Isoxazole derivatives have demonstrated a vast spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.[7][9][10] Specifically, the title compound serves as a critical intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic agent Zotepine, which highlights the industrial and therapeutic relevance of mastering its derivatization.[11]

This guide provides an in-depth exploration of the mechanistic principles, reagent selection rationale, and detailed, field-tested protocols for the successful application of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine in reductive amination reactions.

The Underlying Mechanism: A Tale of Two Steps

The reductive amination process is fundamentally a sequence of two distinct chemical events: the formation of an imine intermediate followed by its immediate reduction.[4][12] The efficiency of the overall transformation hinges on the careful management of reaction conditions to favor both steps.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration and Reduction: The carbinolamine then undergoes dehydration to yield an imine. This dehydration step is the rate-limiting step and is effectively catalyzed by mild acid.[5] The resulting imine, or its protonated form (the iminium ion), is highly susceptible to reduction by a hydride source to furnish the final, stable secondary amine product.

The choice of a suitable reducing agent is paramount; it must be selective enough to reduce the iminium ion much faster than it reduces the starting carbonyl compound, a critical factor for the success of a one-pot, direct procedure.[3]

Reductive_Amination_Mechanism Start Amine (R-NH2) + Carbonyl (R'=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (C=N bond) Hemiaminal->Imine Dehydration (-H2O) [Acid Catalyzed] Iminium Iminium Ion (C=N+ bond) Imine->Iminium Product Final Secondary Amine (C-N bond) Iminium->Product Hydride Reduction [Selective Reductant] inv1 inv2

Caption: General mechanism of reductive amination.

Core Components: A Scientist's Guide to Reagent Selection

The success of any reductive amination protocol is dictated by the judicious selection of its components. Each choice has a direct, causal impact on reaction efficiency, selectivity, and yield.

The Reducing Agent: The Heart of the Reaction

The central challenge in a one-pot reductive amination is to reduce the imine intermediate in the presence of the starting carbonyl. This necessitates a reducing agent with high chemoselectivity.

Reducing AgentKey Characteristics & Rationale for Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - STAB Recommended. A mild and highly selective reagent, STAB is the gold standard for direct reductive aminations.[13] Its steric bulk and electron-withdrawing acetoxy groups temper its reactivity, making it slow to reduce aldehydes and ketones but highly reactive toward protonated imines (iminium ions).[4][13] It tolerates a wide array of functional groups and does not require strictly anhydrous conditions, though dry solvents are beneficial.[12][13]
Sodium Cyanoborohydride (NaBH₃CN) Use with Caution. Also selective for iminium ions under mildly acidic conditions (pH 4-5).[5] However, it is highly toxic and generates cyanide gas upon exposure to strong acid, posing a significant safety hazard.[2] Its use has largely been supplanted by STAB in modern labs.
Sodium Borohydride (NaBH₄) Not for One-Pot Reactions. A powerful, non-selective reducing agent that will readily reduce both the starting carbonyl and the imine intermediate.[14] It is best reserved for two-step (indirect) procedures where the imine is formed first, and the excess carbonyl is removed or the reaction conditions are changed before the reductant is added.[5]
Solvent and Additives
  • Solvent: 1,2-Dichloroethane (DCE) is the most effective and commonly used solvent, as reactions are generally faster in DCE compared to other options like Tetrahydrofuran (THF) or Dichloromethane (DCM).[12][13][14] Acetonitrile can also be used in some cases.[13]

  • Acid Catalyst: While many reactions with aldehydes proceed without a catalyst, the addition of a catalytic amount of acetic acid (AcOH) is often necessary. It accelerates the rate-limiting dehydration of the hemiaminal to form the imine, which is particularly crucial when reacting with less electrophilic ketones.[1][12]

Experimental Protocols & Workflows

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. (5-Chlorobenzo[d]isoxazol-3-yl)methanamine and its derivatives should be handled with care, assuming they are biologically active.

Experimental_Workflow A 1. Reagent Setup - Dissolve Amine & Carbonyl - Inert Atmosphere (optional) B 2. Imine Formation - Stir at Room Temp - Add Acetic Acid (if needed) A->B C 3. Reduction - Add NaBH(OAc)₃ portion-wise - Monitor by TLC/LC-MS B->C D 4. Reaction Quench - Add Saturated NaHCO₃ (aq) - Control gas evolution C->D Once SM consumed E 5. Workup - Separate organic layer - Extract aqueous layer D->E F 6. Purification - Dry, filter, concentrate - Column Chromatography E->F G 7. Product Analysis - NMR, MS for characterization F->G

Caption: Standard workflow for direct reductive amination.

Protocol 1: General One-Pot Reductive Amination with an Aldehyde

This protocol is optimized for reacting (5-Chlorobenzo[d]isoxazol-3-yl)methanamine with a typical aromatic or aliphatic aldehyde.

Materials:

  • (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (1.0 eq) and anhydrous DCE (approx. 0.1 M concentration).

  • Stir the solution until the amine is fully dissolved. Add the aldehyde (1.1 eq) via syringe.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine intermediate.

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in several portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Once complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.

Protocol 2: Optimized Procedure for Less Reactive Ketones

This protocol includes an acid catalyst to drive the less favorable equilibrium toward imine formation with ketones.

Materials:

  • (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (1.0 eq)

  • Ketone (e.g., Cyclohexanone) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Glacial Acetic Acid (AcOH) (1.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • All other reagents as listed in Protocol 1.

Procedure:

  • To a round-bottom flask, add (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (1.0 eq), the ketone (1.2 eq), and anhydrous DCE.

  • Add glacial acetic acid (1.1 eq) to the stirring solution.

  • Stir the mixture at room temperature for 1-2 hours to maximize imine formation.

  • Add Sodium Triacetoxyborohydride (1.5-2.0 eq) portion-wise. A larger excess may be required to ensure complete conversion.

  • Stir the reaction at room temperature, monitoring by TLC/LC-MS. Reactions with ketones may require longer times (12-24 hours) or gentle heating (40 °C) if the reaction is sluggish.

  • Follow steps 6-10 from Protocol 1 for quench, workup, and purification. The rationale for adding AcOH is to catalyze the dehydration of the hemiaminal, which is significantly slower for sterically hindered or electronically deactivated ketones.[12]

Troubleshooting and Field-Proven Insights

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Reaction Stalls / Low Conversion 1. Inefficient imine formation (especially with ketones).2. Wet solvent or reagents hydrolyzing the reducing agent.3. Insufficient reducing agent.1. Add 1.0-1.2 equivalents of acetic acid to catalyze imine formation.[12]2. Use anhydrous solvents and high-purity reagents.3. Increase the equivalents of STAB to 2.0.
Formation of Dialkylated Byproduct The primary amine product is nucleophilic and reacts again with a second molecule of the carbonyl starting material.1. Use the amine as the limiting reagent.2. Adopt a two-step (indirect) procedure: form the imine, then add NaBH₄.[12]3. Add the aldehyde slowly to the mixture of amine and reducing agent.
Starting Carbonyl is Reduced The reducing agent is not selective enough (e.g., using NaBH₄ in a one-pot reaction).Ensure the use of a selective reducing agent like Sodium Triacetoxyborohydride (STAB) for all one-pot protocols.[3][4]
Difficult Purification The product is basic and may streak on silica gel.1. Pre-treat the silica gel with triethylamine (1-2% in the eluent).2. Use a different stationary phase like alumina.3. Utilize SCX (Strong Cation Exchange) cartridges for purification.[15]

Summary of Reaction Parameters

The following table provides a general overview of typical reaction conditions for the reductive amination of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine.

ParameterAldehyde SubstrateKetone SubstrateRationale & Notes
Amine 1.0 eq (limiting)1.0 eq (limiting)Using the amine as the limiting reagent helps prevent potential dialkylation.
Carbonyl 1.1 - 1.2 eq1.2 - 1.5 eqA slight excess of the carbonyl drives the reaction to completion.
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 - 2.0 eq)More hindered substrates may require a larger excess of the reducing agent.
Catalyst None or 0.1 eq AcOH1.1 eq AcOHAcetic acid is critical for activating less reactive ketones.[12]
Solvent DCE, THF, DCMDCEDCE is generally the preferred solvent for faster reaction rates.[13]
Temperature Room TemperatureRoom Temp. to 40 °CGentle heating may be required to drive sluggish reactions with ketones to completion.
Time 4 - 16 hours12 - 24 hoursReaction times are highly substrate-dependent and should always be determined by empirical monitoring (TLC, LC-MS).

References

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

  • Podyacheva, E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Li, G., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group Meeting. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 5-Chlorobenzo(d)isoxazol-3-ol. PubChem. [Link]

  • (3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

Sources

Method

Solvent selection for dissolving (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Application Note & Protocol Topic: A Systematic Approach to Solvent Selection for Dissolving (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Abstract (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a heterocyclic amine that ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Solvent Selection for Dissolving (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Abstract

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery, frequently appearing in scaffolds for various therapeutic agents.[1][2] The successful execution of synthesis, purification, analytical characterization, and formulation development hinges on the rational selection of an appropriate solvent or solvent system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing solvents for this compound. We will explore the physicochemical properties of the solute, outline a theoretical framework for solvent selection, and provide detailed, step-by-step protocols for both rapid screening and quantitative solubility determination. The causality behind experimental choices is emphasized to empower researchers to adapt these principles to other challenging molecules.

Physicochemical Profile of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

A molecule's solubility is dictated by its structure. Understanding the constituent functional groups of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine allows for a predictive approach to solvent selection, based on the principle of "like dissolves like."

The molecule's structure integrates several distinct regions that influence its interaction with solvents:

  • Chlorinated Benzene Ring: This portion of the molecule is aromatic, planar, and largely non-polar. The chlorine atom increases its lipophilicity, favoring interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Benzisoxazole Core: This fused heterocyclic system is aromatic and possesses polar characteristics due to the presence of nitrogen and oxygen atoms.[3] The oxygen and nitrogen atoms can act as hydrogen bond acceptors.

  • Methanamine Group (-CH₂NH₂): This primary amine is the most influential functional group for solubility in polar, protic solvents. It is basic and serves as both a potent hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via the nitrogen lone pair).[4][5]

The combination of a large, lipophilic chlorophenyl segment and a highly polar, hydrogen-bonding amine group makes the molecule amphiphilic. This suggests that neither extremely non-polar solvents (e.g., hexane) nor highly polar aqueous systems (at neutral pH) will be optimal. Instead, solvents with an intermediate polarity or the ability to engage in specific interactions like hydrogen bonding are predicted to be most effective.

G cluster_solute (5-Chlorobenzo[d]isoxazol-3-yl)methanamine cluster_properties Structural Features & Interactions solute C₈H₇ClN₂O amine Methanamine (-CH₂NH₂) - Polar & Basic - H-Bond Donor & Acceptor solute->amine Key Polar Moiety aromatic Chlorophenyl Group - Non-polar / Lipophilic - van der Waals Interactions solute->aromatic Lipophilic Region heterocycle Benzisoxazole Core - Moderately Polar - H-Bond Acceptor solute->heterocycle Polar Core

Caption: Key functional moieties of the target compound.

Theoretical Framework for Solvent Selection

Solvent selection is a balance of intermolecular forces. A good solvent must overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions. Key solvent properties to consider are:

  • Polarity: A measure of the overall separation of charge in a solvent molecule. It is often quantified by the dielectric constant (ε) or the polarity index.

  • Hydrogen Bonding Capacity: Solvents can be classified as:

    • Protic: Contain O-H or N-H bonds and can act as hydrogen bond donors (e.g., water, methanol, ethanol).

    • Aprotic: Lack O-H or N-H bonds and cannot donate hydrogen bonds, but may act as acceptors (e.g., DMSO, acetone, THF).

  • Boiling Point: Critical for applications requiring heating or subsequent removal of the solvent by evaporation.

The primary amine on our target compound makes protic solvents and polar aprotic solvents strong initial candidates.

Table 1: Properties of Candidate Solvents
SolventClassPolarity IndexDielectric Constant (ε)Boiling Point (°C)Key Interaction Potential with Solute
Water Protic10.280.1100H-bonding; limited by lipophilic part. Solubility increases at low pH.
Methanol (MeOH) Protic5.132.765Strong H-bonding with amine and isoxazole.
Ethanol (EtOH) Protic4.324.578Strong H-bonding; slightly less polar than MeOH.
Isopropanol (IPA) Protic3.919.982Good H-bonding; lower polarity.
Acetonitrile (ACN) Polar Aprotic5.837.582Dipole-dipole interactions; H-bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7189Strong H-bond acceptor; high dissolving power, but hard to remove.
N,N-Dimethylformamide (DMF) Polar Aprotic6.436.7153Strong H-bond acceptor; high boiling point.
Tetrahydrofuran (THF) Polar Aprotic4.07.666H-bond acceptor; moderate polarity.
Dichloromethane (DCM) Polar Aproxic3.19.140Dipole-dipole interactions; dissolves non-polar part well.
Toluene Non-polar2.42.4111Poor; primarily van der Waals interactions.
Hexanes Non-polar0.11.9~69Very poor; unable to disrupt polar interactions.

Protocol 1: Rapid Solubility Screening

This protocol provides a rapid, semi-quantitative method to assess solubility in a range of solvents, enabling efficient down-selection.

3.1. Objective To classify the solubility of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine in various solvents as Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).

3.2. Materials

  • (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

  • Candidate solvents (from Table 1)

  • Analytical balance (±0.1 mg)

  • 2 mL glass vials with caps

  • Calibrated micropipettes

  • Vortex mixer

3.3. Safety Precautions

  • Always consult the Material Safety Data Sheet (MSDS) for the solute and all solvents before starting.

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

3.4. Experimental Procedure

  • Preparation: Accurately weigh 10 mg (± 0.1 mg) of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine into a series of labeled 2 mL glass vials, one for each solvent to be tested.

  • Initial Solvent Addition: Add 100 µL of the first solvent to its corresponding vial. This creates an initial concentration of 100 mg/mL.

  • Mixing: Cap the vial securely and vortex for 60 seconds.

  • Observation: Visually inspect the vial against a contrasting background.

    • If the solid is completely dissolved, the compound is Very Soluble (>100 mg/mL). Record the result and proceed to the next solvent.

    • If the solid is not fully dissolved, proceed to the next step.

  • Stepwise Dilution: Add an additional 400 µL of the same solvent (total volume is now 500 µL). This brings the concentration to 20 mg/mL.

  • Mixing & Observation: Vortex for 60 seconds and observe.

    • If the solid is completely dissolved, the compound is Soluble (in the 20-100 mg/mL range). Record and proceed.

    • If not fully dissolved, proceed to the next step.

  • Final Dilution: Add another 500 µL of the solvent (total volume is now 1.0 mL), bringing the concentration to 10 mg/mL.

  • Mixing & Observation: Vortex for 60 seconds and observe.

    • If the solid is completely dissolved, the compound is Soluble (in the 10-20 mg/mL range).

    • If a significant amount has dissolved but some solid remains, classify as Sparingly Soluble (1-10 mg/mL).

    • If the solid appears largely unchanged, classify as Insoluble (<1 mg/mL).

  • Repeat: Repeat steps 2-8 for all selected candidate solvents.

G cluster_final start Start: Weigh 10 mg Solute add100 Add 100 µL Solvent (100 mg/mL) start->add100 vortex1 Vortex & Observe add100->vortex1 dissolved1 Completely Dissolved? vortex1->dissolved1 add400 Add 400 µL Solvent (20 mg/mL) dissolved1->add400 No end_vs Result: Very Soluble dissolved1->end_vs Yes vortex2 Vortex & Observe add400->vortex2 dissolved2 Completely Dissolved? vortex2->dissolved2 add500 Add 500 µL Solvent (10 mg/mL) dissolved2->add500 No end_s Result: Soluble dissolved2->end_s Yes vortex3 Vortex & Observe add500->vortex3 dissolved3 Completely Dissolved? vortex3->dissolved3 dissolved3->end_s Yes end_ss_i Observe Final State dissolved3->end_ss_i No / Partial dissolved3->end_ss_i end_ss Result: Sparingly Soluble end_i Result: Insoluble end_ss_i->end_ss Partial Dissolution end_ss_i->end_i Little to No Dissolution

Sources

Application

Procedures for functionalizing the primary amine of 5-chlorobenzo[d]isoxazole derivatives

This Application Note is structured to guide researchers through the specific challenges of functionalizing the 3-amino group of 5-chlorobenzo[d]isoxazole. This scaffold presents a unique "reactivity paradox": the amine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of functionalizing the 3-amino group of 5-chlorobenzo[d]isoxazole. This scaffold presents a unique "reactivity paradox": the amine is electronically deactivated (poor nucleophile), yet the isoxazole ring is chemically fragile toward strong bases (Kemp elimination risk).

Abstract

The 3-amino-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core for antipsychotics (e.g., Risperidone intermediates) and kinase inhibitors (VEGFR/PDGFR).[1] However, the 3-primary amine is significantly deactivated due to the electron-withdrawing nature of the heterocycle and the 5-chloro substituent. Furthermore, the isoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination) to form salicylonitriles. This guide provides optimized protocols for Acylation, Sulfonylation, and Urea formation that balance electrophile activation with ring stability.

Part 1: Chemical Context & Stability Risks

The Reactivity Paradox

The 3-amino group on 5-chlorobenzo[d]isoxazole is exocyclic and behaves electronically more like an amidine than a standard aniline.

  • Low Nucleophilicity: The pKa of the conjugate acid is estimated at ~1.5–2.0. The lone pair is delocalized into the electron-deficient isoxazole ring.

  • Base Sensitivity (The Kemp Elimination): This is the critical failure mode. Treatment with strong bases (alkoxides, hydroxides) or heating in basic media triggers the E2 elimination of the C3 proton (or attack at C3), causing the N-O bond to cleave.

Mechanism of Failure (Ring Opening)

Researchers must visualize this pathway to avoid it. The diagram below illustrates the "Danger Zone" when using strong bases.

KempElimination cluster_warning Critical Stability Warning Substrate 3-Amino-benzo[d]isoxazole Transition Deprotonation/Attack at C3 Substrate->Transition + Base Base Strong Base (OH-, OR-) Base->Transition RingOpen N-O Bond Cleavage Transition->RingOpen Rapid Product Salicylonitrile Derivative (DEAD END) RingOpen->Product Irreversible

Caption: Figure 1. The Kemp Elimination pathway.[2][3][4][5] Strong bases trigger irreversible ring opening to inactive salicylonitriles.

Part 2: Decision Matrix for Functionalization

Select the appropriate protocol based on your desired linkage.

DecisionTree Start Target Modification Choice Linkage Type? Start->Choice Amide Amide (-NH-CO-R) Choice->Amide Sulfon Sulfonamide (-NH-SO2-R) Choice->Sulfon Urea Urea (-NH-CO-NH-R) Choice->Urea AmideMethod Method A: Acid Chloride + Pyridine (Avoid NaOH) Amide->AmideMethod SulfonMethod Method B: Sulfonyl Chloride + DMAP (Catalytic Activation) Sulfon->SulfonMethod UreaMethod Method C: Isocyanate Addition (Neutral Conditions) Urea->UreaMethod

Caption: Figure 2.[6] Selection guide for synthetic protocols based on target functionality.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Challenge: The amine is too weak for standard EDC/NHS coupling. Solution: Use activated Acid Chlorides with a non-nucleophilic organic base (Pyridine) which acts as both solvent and catalyst, avoiding the high pH of aqueous bases.

Materials:

  • Substrate: 5-chlorobenzo[d]isoxazol-3-amine (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.2 equiv)

  • Solvent: Anhydrous Pyridine (0.5 M concentration) or DCM with Pyridine (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered acids.

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous Pyridine under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add the Acid Chloride dropwise over 10 minutes. Note: Exothermicity is usually low due to poor nucleophilicity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is <50% complete after 16h, heat to 50°C. Do not exceed 80°C to prevent ring degradation.

  • Workup (Critical):

    • Evaporate Pyridine under reduced pressure (azeotrope with Toluene if necessary).

    • Redissolve residue in EtOAc.[7]

    • Wash with saturated NaHCO₃ (mild base) and Brine.

    • Avoid: Do not wash with 1M NaOH or 1M HCl (acid can hydrolyze the isoxazole N-O bond over time).

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sulfonylation

Challenge: Sulfonamides are prone to bis-sulfonylation if the base is too strong, or no reaction if the base is too weak. Solution: Use DMAP as a nucleophilic catalyst to transfer the sulfonyl group.

Step-by-Step:

  • Suspend 5-chlorobenzo[d]isoxazol-3-amine (1.0 mmol) in DCM (5 mL).

  • Add Triethylamine (TEA) (2.0 mmol) and DMAP (0.2 mmol).

  • Add Sulfonyl Chloride (1.1 mmol) at 0°C.

  • Stir at RT for 12 hours.

  • Quench: Add 0.5 mL water to hydrolyze excess sulfonyl chloride.

  • Isolation: Dilute with DCM, wash with citric acid (5% aq) to remove DMAP/TEA, then water. Dry over Na₂SO₄.[8]

Protocol C: Urea Synthesis

Challenge: Generating the carbamate intermediate can be difficult. Solution: Reaction with Isocyanates is the cleanest method as it requires no external base, preserving the isoxazole ring.

Step-by-Step:

  • Dissolve amine (1.0 equiv) in anhydrous THF or Dioxane.

  • Add Isocyanate (R-N=C=O) (1.1 equiv).

  • Heat to 60°C in a sealed vial for 6–12 hours.

  • Workup: Often the product precipitates upon cooling. Filter and wash with cold Et₂O. If not, evaporate and recrystallize from EtOH.

Part 4: Data Summary & Quality Control

Expected Analytical Signatures:

Feature3-Amino SubstrateFunctionalized Product (Amide)Ring-Opened Byproduct (Failure)
1H NMR (NH) Broad singlet ~6.5 ppmSharp singlet ~10–11 ppmPhenolic OH signal (~10 ppm)
IR (C=O) AbsentStrong band ~1680 cm⁻¹Nitrile band ~2220 cm⁻¹
LCMS (M+H) 169.0 (for Cl-analog)169 + Acyl Mass169 (Isomer) or Hydrolysis mass
TLC (Polarity) Mid-polarLess polar (usually)Very polar (Phenolic)

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Reaction Nucleophile too weak.Switch from EDC coupling to Acid Chloride. Add 10 mol% DMAP.
New Spot (Very Polar) Ring opening (Salicylonitrile).Base was too strong or temperature too high. Switch from TEA/DIPEA to Pyridine. Lower temp.
Bis-acylation Amide nitrogen reacted again.[9]Use exactly 1.0–1.1 equiv of electrophile. Use bulkier base (DIPEA).

References

  • Kemp, D. S., & Woodward, R. B. (1965).[10] The N-ethylbenzisoxazolium cation—I: Preparation and reactions with nucleophiles. Tetrahedron, 21(11), 3019-3035. (Foundational work on the base-sensitivity of the benzisoxazole ring).

  • BenchChem. (2025).[8] Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe. (General reactivity of 3-amino-benzisoxazoles).

  • Sobenina, L. N., et al. (2014).[11] From 4,5,6,7-tetrahydroindoles to 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles.[11] Tetrahedron, 70, 5168–5174.[11] (Regioselectivity and stability of isoxazole amines).

  • PubChem. (n.d.). 3-Amino-1,2-benzisoxazole Compound Summary.

  • Common Organic Chemistry. (n.d.). Amide Coupling Conditions for Electron Deficient Amines. (General protocols adapted for Protocol A).

Sources

Method

Application Note: High-Efficiency Preparation of Sulfonamide Derivatives from (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Abstract & Strategic Significance This application note details the robust synthesis of -substituted sulfonamides utilizing (5-Chlorobenzo[d]isoxazol-3-yl)methanamine as the nucleophilic scaffold. The 1,2-benzisoxazole m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the robust synthesis of


-substituted sulfonamides utilizing (5-Chlorobenzo[d]isoxazol-3-yl)methanamine  as the nucleophilic scaffold.

The 1,2-benzisoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the core for antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide). While Zonisamide features a methanesulfonamide group (


), the protocol described herein targets "reverse-sulfonamides" (

). This connectivity is critical for diversifying Structure-Activity Relationship (SAR) libraries targeting CNS disorders, where the 5-chloro substitution enhances metabolic stability and lipophilicity.

Critical Chemical Insight: The 1,2-benzisoxazole ring is susceptible to Kemp elimination (ring opening to salicylonitriles) under strong basic conditions or high temperatures. Therefore, this guide prioritizes mild, room-temperature protocols using non-nucleophilic organic bases to preserve the heterocyclic core.

Chemical Reaction Strategy

Mechanism of Action

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction generates stoichiometric HCl, necessitating a base scavenger to drive equilibrium and prevent protonation of the unreacted amine.

ReactionMechanism Amine (5-Chlorobenzo[d]isoxazol-3-yl) methanamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Sulfonyl->Intermediate Product Sulfonamide Derivative Intermediate->Product Elimination of Cl- Base Base (TEA/DIPEA) (HCl Scavenger) Base->Product Captures HCl

Figure 1: Mechanistic pathway for the sulfonylation of benzisoxazole methylamine.[1]

Reagent Selection Matrix
ComponentRecommended ReagentRationale
Solvent Dichloromethane (DCM)Excellent solubility for benzisoxazoles; easy workup (volatile). Anhydrous grade required to prevent

hydrolysis.
Base Triethylamine (TEA) or DIPEAMild, non-nucleophilic bases. Avoids inorganic bases (NaOH) which may degrade the isoxazole ring.
Electrophile Aryl/Alkyl Sulfonyl ChloridesHigh reactivity.[2] If using hindered chlorides, catalytic DMAP (5 mol%) may be added.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Gram Scale)

Best for: Synthesis of single lead compounds with high purity requirements.

Materials:

  • (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (1.0 equiv)

  • Sulfonyl Chloride derivative (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous DCM (0.1 M concentration relative to amine)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to

    
     using an ice bath.
    
  • Reaction: Dropwise add the sulfonyl chloride (1.1 equiv) dissolved in minimal DCM.

    • Note: Exothermic reaction.[2] Control addition rate to maintain temp

      
      .
      
  • Incubation: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[3] The starting amine peak (

      
      ) should disappear.
      
  • Workup (Self-Validating Purification):

    • Acid Wash: Dilute with DCM. Wash with 1M citric acid or 0.5M HCl. Purpose: Protonates and removes unreacted amine and TEA.

    • Base Wash: Wash organic layer with Sat.

      
      . Purpose: Removes hydrolyzed sulfonyl chloride (sulfonic acid).
      
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Parallel Library Synthesis (Plate-Based)

Best for: High-throughput screening (HTS) library generation (10-96 compounds).

Concept: Uses polymer-supported scavengers to eliminate traditional aqueous workup, enabling rapid isolation.

ParallelWorkflow Step1 Dispense Amine (0.1 mmol) + Base (DIPEA) in DCM Step2 Add Excess Sulfonyl Chloride (1.5 equiv) Step1->Step2 Step3 Shake at RT (16 h) Step2->Step3 Step4 Add Scavenger Resin (PS-Trisamine) Step3->Step4 Scavenges excess R-SO2-Cl Step5 Filter & Evaporate Step4->Step5 Product in filtrate

Figure 2: Workflow for high-throughput parallel synthesis using scavenger resins.

Procedure:

  • Dispensing: Aliquot amine stock solution (0.1 mmol/well) into a 96-well deep-well plate. Add DIPEA (2.0 equiv).

  • Reagent Addition: Add unique sulfonyl chlorides (1.5 equiv) to each well.

    • Why Excess? To drive the reaction to completion, ensuring no starting amine remains (which is harder to scavenge).

  • Scavenging: After 16 hours, add PS-Trisamine resin (3.0 equiv relative to excess sulfonyl chloride). Shake for 4 hours.

    • Mechanism:[2][4] The primary amine on the resin reacts with the excess sulfonyl chloride, covalently binding it to the bead.

  • Isolation: Filter the suspension into a pre-weighed receiving plate. The filtrate contains pure sulfonamide. Evaporate solvent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Sulfonyl chlorides degrade rapidly in moist air; use fresh reagents.
Ring Opening Base-induced degradationSTOP using NaOH or KOH. The 1,2-benzisoxazole ring is base-labile (Kemp elimination).[5] Stick to TEA/DIPEA at RT.
Bis-Sulfonylation Excess Reagent/High TempIf the sulfonamide nitrogen is acidic enough, a second sulfonyl group may add. Reduce equivalents to 1.0 or lower temperature to

.
Starting Material Remains Low NucleophilicityAdd catalytic DMAP (5-10 mol%). If the amine is protonated (salt form), ensure enough base is added to free-base it before adding electrophile.

References

  • General Sulfonamide Synthesis

    • BenchChem Technical Support.[6] "Sulfonamide Synthesis with Primary Amines." Accessed Feb 2026.

    • Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry."

  • Benzisoxazole Stability & Chemistry

    • Wikipedia. "Benzisoxazole: Chemical Properties and Stability."

    • ResearchGate.[1] "Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide." (Discusses N-O bond lability).

    • Thieme Connect. "Product Class 10: 1,2-Benzisoxazoles and Related Compounds." (Detailed review of ring stability in base).

  • Medicinal Chemistry Context

    • NIH PubMed. "Medicinal Chemistry Perspective of Fused Isoxazole Derivatives."

Sources

Application

Scalable manufacturing methods for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

An Application Note and Protocol for the Scalable Manufacturing of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Introduction (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a crucial chemical intermediate, primarily recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Manufacturing of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Introduction

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutically active compounds. Its structural motif, a substituted benzisoxazole, is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities.[1][2] The development of a robust, scalable, and economically viable manufacturing process for this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a detailed guide for researchers, scientists, and drug development professionals on a scalable synthetic route to (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, with a focus on practical application and process optimization.

The methodologies presented herein are synthesized from established principles of isoxazole synthesis and patent literature for structurally related compounds, offering a comprehensive framework for industrial-scale production.

Synthetic Strategy Overview

The most industrially viable route to (5-Chlorobenzo[d]isoxazol-3-yl)methanamine commences with a readily available starting material, which is then elaborated to construct the core heterocyclic system. A common and effective strategy involves the synthesis of 1,2-benzisoxazole-3-acetic acid (BOA) or its derivatives as key intermediates.[3][4] The overall synthetic pathway can be envisioned as a multi-step process, beginning with the formation of the benzisoxazole ring, followed by functional group manipulations to install the desired aminomethyl moiety at the 3-position.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Functionalization Start 2-Hydroxy-5-chlorobenzonitrile Intermediate1 2-Hydroxy-5-chlorobenzaldehyde Oxime Start->Intermediate1 Hydroxylamine Intermediate2 5-Chlorobenzo[d]isoxazole-3-carbonitrile Intermediate1->Intermediate2 Cyclization/ Dehydration Intermediate3 (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Intermediate2->Intermediate3 Reduction (e.g., H2/Catalyst) Final_Product Final Product Intermediate3->Final_Product Purification G Start Reactor Setup and Inerting Reagent_Charge Charge Substrate and Solvent Start->Reagent_Charge Catalyst_Charge Charge Catalyst (under N2) Reagent_Charge->Catalyst_Charge Reaction Pressurize with H2 and Heat Catalyst_Charge->Reaction Monitoring Monitor Reaction (H2 uptake, HPLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Cooldown Cool and Depressurize Monitoring->Cooldown Reaction Complete Filtration Filter Catalyst Cooldown->Filtration Isolation Product Isolation (Evaporation/Crystallization) Filtration->Isolation Drying Dry Final Product Isolation->Drying

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

This technical guide addresses the synthesis and yield optimization of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine , a critical scaffold in medicinal chemistry (often associated with Zonisamide-like anticonvulsants and an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine , a critical scaffold in medicinal chemistry (often associated with Zonisamide-like anticonvulsants and antipsychotics).

The synthesis is broken down into three critical modules, focusing on the "yield-killing" steps: Cyclization Selectivity , Radical Functionalization , and Chemoselective Amination .

Introduction: The Molecule & The Challenge

The synthesis of 3-substituted-1,2-benzisoxazoles is notoriously sensitive to reaction conditions. The central challenge lies in the lability of the N-O bond and the competition between ring closure (desired) and Beckmann rearrangement (undesired benzoxazole formation) during the cyclization phase. Furthermore, installing the methanamine tail requires precise radical halogenation that often suffers from over-reaction (di-halogenation).

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: Core Synthetic Workflow & Critical Control Points

The following pathway illustrates the optimized route. We utilize the Oxime-Acetate Cyclization method (to minimize Beckmann rearrangement) followed by Wohl-Ziegler Bromination and a modified Gabriel Synthesis .

G Start 2-Hydroxy-5- chloroacetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc Acetate O-Acetyl Oxime Oxime->Acetate Ac2O (Protection) Acetate->Start Hydrolysis (Risk) Core 3-Methyl-5-chloro benzo[d]isoxazole Acetate->Core Thermal/Base Cyclization Bromide 3-(Bromomethyl) Intermediate Core->Bromide NBS, AIBN (Radical Bromination) Bromide->Core Over-reduction (Risk) Phthalimide Phthalimide Adduct Bromide->Phthalimide K-Phthalimide DMF Target (5-Chlorobenzo[d] isoxazol-3-yl) methanamine Phthalimide->Target Hydrazine (Ing-Manske)

Caption: Optimized synthetic workflow highlighting the O-Acetylation strategy to lock the oxime geometry and prevent benzoxazole formation.

Module 2: Troubleshooting the Cyclization (The "Beckmann" Trap)

The formation of the benzisoxazole core is the most yield-sensitive step. A common failure mode is the formation of the isomeric benzoxazole via the Beckmann rearrangement, which occurs under acidic conditions or high temperatures without protection.

FAQ: Optimizing Ring Closure

Q: Why am I getting a mixture of Benzisoxazole and Benzoxazole? A: This indicates your oxime intermediate is undergoing the Beckmann rearrangement.

  • Mechanism: If the oxime hydroxyl group is protonated or activated before the phenolic oxygen attacks, the nitrogen inserts into the ring (Beckmann).

  • Solution: Switch to the O-Acetyl Oxime Route . Acetylating the oxime (using Ac₂O) makes the N-O bond a better leaving group specifically for the intramolecular attack by the phenolate.

    • Protocol: Treat the oxime with Ac₂O (1.1 equiv) in mild base (Pyridine) to isolate the O-acetyl oxime. Then, cyclize thermally in a polar aprotic solvent (DMF or NMP) at 120-130°C. This locks the geometry favoring the benzisoxazole [1].

Q: My yield is <40% during cyclization. The starting material is consumed. A: You are likely experiencing Kemp Elimination (ring opening). 1,2-Benzisoxazoles are base-sensitive; strong bases can deprotonate the C3-methyl group (after formation), causing the ring to open into a nitrile-phenol.

  • Fix: Avoid strong mineral bases (NaOH, KOH) during the cyclization of the acetylated oxime. Use mild bases like K₂CO₃ or thermal cyclization in neutral high-boiling solvents.

Table 1: Cyclization Conditions Comparison

MethodReagentsTypical YieldPrimary Side ReactionRecommendation
Acid Mediated HCl/H₂SO₄20-45%Benzoxazole (Beckmann)Avoid
Direct Base NaOH/EtOH50-60%Kemp Elimination (Ring Opening)Use only for robust substrates
O-Acetylation 1. Ac₂O2. DMF, Heat75-85% Hydrolysis of acetateStandard of Excellence
Module 3: Functionalizing the Side Chain (Bromination & Amination)

Converting the 3-methyl group to a methanamine requires passing through a bromomethyl intermediate. This is a classic "Goldilocks" reaction: too little energy = no reaction; too much = dibromination.

Troubleshooting Guide: Wohl-Ziegler Bromination

Problem: High levels of 3-(dibromomethyl) impurity.

  • Root Cause: The monobromo product is more reactive towards radicals than the starting methyl compound due to radical stabilization by the bromine.

  • Protocol Adjustment:

    • Stoichiometry: Use 0.9 equivalents of N-Bromosuccinimide (NBS) relative to the substrate. Never use excess NBS.

    • Conversion Limit: Stop the reaction at 80-85% conversion (monitor by HPLC/NMR). It is far easier to separate starting material (methyl) from product (monobromo) than to separate the "inseparable" di-bromo impurity.

    • Initiator: Use AIBN (Azobisisobutyronitrile) rather than Benzoyl Peroxide, as AIBN has a cleaner decomposition profile at the reflux temperature of CCl₄ or Benzotrifluoride [2].

Problem: The reaction won't start.

  • Tip: Ensure the reaction mixture is strictly anhydrous . Water kills the radical chain. Add a pinch of activated 4Å molecular sieves to the reaction flask.

Troubleshooting Guide: Amination (The Gabriel Route)

Q: Why use the Gabriel synthesis instead of direct amination with ammonia? A: Direct amination of the bromide with ammonia leads to over-alkylation , forming secondary and tertiary amines (dimers/trimers) which are difficult to purify. The Gabriel synthesis (Potassium Phthalimide) ensures 100% selectivity for the primary amine.

Q: The hydrazine deprotection step is degrading my benzisoxazole ring. A: While rare, hydrazine is a reducing agent and can cleave the N-O bond of the isoxazole ring (forming a salicylamidine derivative).

  • Alternative Protocol (The "Staudinger" Safety Net): If you observe ring cleavage with hydrazine:

    • React the bromide with Sodium Azide (NaN₃) in DMF (Room Temp, 4h) to form the azide.

    • Perform a Staudinger Reduction (PPh₃, THF/H₂O) to convert the azide to the amine. This condition is neutral and non-reducing toward the isoxazole N-O bond [3].

Module 4: Purification & Stability Data

Stability Warning: The free base of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is prone to air oxidation and dimerization. Always store as the Hydrochloride Salt .

Salt Formation Protocol:

  • Dissolve the crude free base in dry Diethyl Ether or EtOAc.

  • Cool to 0°C.

  • Add 2M HCl in Ether dropwise.

  • The salt will precipitate immediately. Filter and wash with cold ether.

Table 2: Key Analytical Shifts (1H NMR in DMSO-d6)

MoietyChemical Shift (δ)MultiplicityDiagnostic Note
-CH₂-NH₂ (Product) 4.2 - 4.4 ppm Singlet (broad)Distinct shift from -CH₂Br (~4.9 ppm)
Aromatic C4-H 7.8 - 8.0 ppmDoubletOrtho to isoxazole ring
-CH₃ (Starting Mat.) 2.6 - 2.7 ppmSingletMonitor for disappearance
References
  • Vertex Pharmaceuticals. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid. WO2002070495A1. Link

  • BenchChem. (2025).[1] Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs. Link

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Link

  • Beilstein Journals. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization. Link

Sources

Optimization

Purification strategies for removing impurities from (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Welcome to the technical support center for the purification of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, providing you with the tools to troubleshoot and optimize your purification strategy effectively.

Section 1: General FAQs & Initial Assessment

This section addresses the preliminary questions you should consider before embarking on a purification campaign. A proper assessment of your crude material is the foundation of an efficient purification strategy.

Q1: What are the most probable impurities in my crude (5-Chlorobenzo[d]isoxazol-3-yl)methanamine sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for heterocyclic amines of this class, impurities typically fall into several categories:

  • Unreacted Starting Materials: Depending on the final step, this could include the corresponding alcohol, halide, or oxime precursor to the methanamine. If the amine was formed via reduction of a nitro or nitrile group, these starting materials may also be present.[1][2]

  • Side-Reaction Products: Incomplete cyclization during the formation of the benzisoxazole ring or over-alkylation of the amine can lead to structurally similar impurities.

  • Reagents and Catalysts: Reagents used in the reaction (e.g., reducing agents, bases, coupling agents) and their by-products can contaminate the crude material.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or initial work-up (like DMF, DMSO) are common contaminants.

  • Degradation Products: Aromatic amines can be sensitive to air and light, potentially leading to oxidized impurities.[3]

Q2: How should I assess the purity of my crude product to select the right purification method?

A2: A multi-technique approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. It helps you visualize the number of components, estimate their relative polarities, and select a suitable solvent system for column chromatography.[4] Staining with potassium permanganate or ninhydrin can be useful for visualizing the amine spot.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for purity assessment.[5][6] LC-MS provides high-resolution separation and gives you the mass of the impurities, which is invaluable for identifying them.[7] It is far more sensitive than NMR for detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material can quickly identify the presence of major impurities, especially unreacted starting materials or residual solvents, if their spectra are known. Quantitative NMR (qNMR) can also be used to determine the exact percentage of impurities without needing a reference standard for the impurity itself.[8]

Section 2: Selecting Your Primary Purification Strategy

The nature and quantity of impurities, along with the scale of your purification, will dictate the best path forward. The following decision tree provides a logical workflow for selecting a primary purification method.

Purification_Strategy Start Crude Product (Post-Workup) Assess Assess Purity (TLC, LC-MS, NMR) Start->Assess Decision1 Is the major impurity non-basic? Assess->Decision1 Decision2 Is the product a crystalline solid? Decision1->Decision2 No AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision3 Are impurities close in polarity? Decision2->Decision3 No / Oily Product Recrystallization Recrystallization Decision2->Recrystallization Yes Chromatography Column Chromatography Decision3->Chromatography Yes End Pure Product (>98%) Decision3->End No (Product is pure enough) AcidBase->Decision2 Crude Solid Obtained Chromatography->End Recrystallization->End

Caption: Logical workflow for selecting a purification strategy.

Section 3: Troubleshooting Guide: Acid-Base Extraction

This powerful liquid-liquid extraction technique exploits the basicity of the amine functional group. It is an excellent first-line strategy for removing neutral and acidic impurities.[9][10][11]

Q3: Can you explain the principle of acid-base extraction for purifying my amine?

A3: Certainly. The process hinges on reversibly changing the solubility of your amine.

  • Protonation (Acid Wash): The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate, DCM). By washing this solution with an aqueous acid (e.g., 1M HCl), the basic amine is protonated to form an ammonium salt (R-NH3+ Cl-).[10][11] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or acidic impurities remain in the organic layer.

  • Separation: The two layers are separated using a separatory funnel. The organic layer containing impurities is discarded.

  • Deprotonation (Basification): The aqueous layer, now containing the ammonium salt, is treated with an aqueous base (e.g., 2M NaOH, NaHCO3) to a pH > 10. This deprotonates the ammonium salt, regenerating the neutral "free base" amine.[10]

  • Back-Extraction: The neutral amine is now insoluble in the aqueous layer and can be extracted back into a fresh organic solvent. Washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporating the solvent yields the purified amine.

The entire workflow can be visualized as follows:

Acid_Base_Workflow cluster_org1 Organic Phase 1 cluster_org2 Organic Phase 2 (Impurities) cluster_aq2 Aqueous Phase 2 cluster_org3 Organic Phase 3 (Pure Product) Crude Crude Amine + Neutral/Acidic Impurities in Ethyl Acetate Wash1 Wash with 1M HCl (aq) Crude->Wash1 Impurities Neutral/Acidic Impurities in Ethyl Acetate AmineSalt Protonated Amine Salt (R-NH3+ Cl-) in Water Basify Add 2M NaOH (aq) to pH > 10 AmineSalt->Basify PureAmine Pure Amine in Ethyl Acetate Separate1 Separate Layers Wash1->Separate1 Separate1->Impurities Discard Separate1->AmineSalt Extract Extract with Ethyl Acetate Basify->Extract Separate2 Separate Layers Extract->Separate2 Separate2->PureAmine

Caption: Step-by-step workflow for acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of ~50-100 mg/mL in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction on the organic layer one or two more times, combining the aqueous extracts each time. The organic layer now contains neutral/acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is >10 (check with pH paper). A precipitate or cloudiness (your free amine) should form.

  • Back-Extraction: Add a fresh portion of organic solvent (equal volume to the aqueous layer) to the flask. Transfer to the separatory funnel and shake as before.

  • Isolation: Drain the lower aqueous layer and collect the organic layer. Repeat the back-extraction on the aqueous layer one more time. Combine the organic extracts.

  • Finishing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Q4: I performed an acid-base extraction, but I'm seeing a thick layer between the organic and aqueous phases (an emulsion). How do I resolve this?

A4: Emulsion formation is a common problem. It occurs when microscopic droplets of one solvent become suspended in the other, stabilized by particulate matter or high concentrations of dissolved species.

  • Causality: The primary amine, being amphiphilic, can act as a surfactant, stabilizing the emulsion. Finely divided insoluble impurities can also accumulate at the interface.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making the organic component less soluble and helping to break the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. This can help the droplets coalesce.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

    • Change Solvent: If emulsions persist, trying a different organic solvent (e.g., switching from ethyl acetate to dichloromethane) may solve the problem.

Section 4: Troubleshooting Guide: Column Chromatography

When impurities are chemically similar to your product (e.g., other amines), column chromatography is often necessary. However, purifying amines on standard silica gel presents a unique challenge.[12]

Q5: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?

A5: This phenomenon, known as tailing, is the most common issue when purifying amines on silica.

  • Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH).[12] Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding causes the compound to elute slowly and broadly, resulting in a "tail."[13]

  • Solutions:

    • Use a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will neutralize the acidic sites on the silica, allowing your compound to travel through the column without excessive interaction.[12][13]

    • Switch the Stationary Phase: If modifiers are not effective or are undesirable, use a different stationary phase. Options include basic alumina or commercially available amine-functionalized silica (Si-NH₂).[4][12]

    • Use Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), the separation is based on hydrophobicity. You can run a mobile phase of acetonitrile/water with a basic modifier to ensure the amine is in its neutral, more retained form.[12]

Q6: What is a good starting mobile phase for purifying (5-Chlorobenzo[d]isoxazol-3-yl)methanamine on silica gel?

A6: A good starting point is a solvent system that gives your product an Rf of ~0.3 on a TLC plate.[4] For a polar amine like this, a gradient elution is often best.

Solvent System Basic Modifier Typical Ratio / Gradient Comments
Dichloromethane (DCM) / Methanol (MeOH)Triethylamine (TEA)Start with 100% DCM, gradient to 5-10% MeOH.A classic choice. The TEA (0.5-1% v/v) is crucial to prevent tailing.[13]
Ethyl Acetate (EtOAc) / HexanesTriethylamine (TEA)Gradient from 10% to 100% EtOAc.Good for less polar impurities. Add 0.5-1% TEA to both solvents.
Dichloromethane (DCM) / Methanol (MeOH)Ammonium Hydroxide (NH₄OH)Prepare a stock of 90:9:1 DCM:MeOH:NH₄OH and mix with pure DCM.Very effective for highly polar amines that bind strongly to silica.[13]
Detailed Protocol: Flash Chromatography with a Basic Modifier
  • Solvent Preparation: Prepare your "A" solvent (e.g., Hexanes) and "B" solvent (e.g., Ethyl Acetate). Add 0.5% v/v triethylamine (TEA) to both solvents.

  • Column Packing: Pack a silica gel column using your initial, low-polarity solvent mixture (e.g., 95:5 Hexanes:EtOAc with 0.5% TEA). This is known as the "wet-packing" method.[14]

  • Sample Loading: Dissolve your crude amine in a minimal amount of DCM or your mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture, collecting fractions. Gradually increase the polarity by increasing the percentage of your "B" solvent.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.

Section 5: Troubleshooting Guide: Recrystallization

If your product is a solid and has been substantially purified by a primary method like extraction, recrystallization is an excellent final step to achieve high purity and obtain crystalline material.[15][16][17]

Q7: My compound "oils out" of the solution instead of forming crystals. What does this mean and how can I fix it?

A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that solvent system. Instead of crystallizing, it separates as a liquid phase.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until everything dissolves again. You may need to add a little more solvent. Then, allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that is allowed to cool). Do not disturb it.

    • Use a Different Solvent System: Find a solvent in which your compound is less soluble. You can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop of the good solvent to clarify it before slow cooling.

    • Lower the Concentration: The solution may be too concentrated. Add more of the hot solvent and attempt the slow cooling again.

Q8: I can't get crystallization to start, even after the solution is cold. What can I do to induce it?

A8: Sometimes a supersaturated solution needs a "nudge" to begin nucleation, the process of starting crystal formation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[13] The microscopic imperfections in the glass provide a surface for the first crystals to form.

  • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cold, supersaturated solution.[13] This "seed" crystal acts as a template for further crystal growth.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath or a freezer for a short period.

  • Reduce Solvent Volume: If the solution is not truly supersaturated, you may need to evaporate some of the solvent and try cooling again.

References

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Acid–base extraction. (2023). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 20, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Hill, S. E., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2056-2062. [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Schmalzbauer, M., et al. (2020). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition, 59(42), 18561-18568. [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). SlideShare. Retrieved February 20, 2026, from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Acid base extraction. (2020). YouTube. Retrieved February 20, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved February 20, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. (2014). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Column Chromatography. (2019). YouTube. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Welcome to the dedicated technical support guide for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the success of your experiments.

Understanding the Molecule: Why is Solubility an Issue?

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine possesses a chemical structure that inherently limits its solubility in water. The presence of a chlorinated benzisoxazole ring system contributes to its lipophilic (fat-loving) nature, while the primary amine group offers a handle for potential protonation and salt formation, which is key to enhancing its aqueous solubility. The interplay between these features dictates its behavior in different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of the free base form of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine?

Q2: I'm observing a precipitate when I try to dissolve the compound in a neutral buffer. What's happening?

This is a common observation. In a neutral pH environment (around 7), the primary amine group of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is not fully protonated. The uncharged, free base form of the molecule is less soluble and will likely precipitate out of the aqueous solution. To achieve and maintain solubility, the pH of the solution needs to be acidic.[2][3]

Q3: Can I purchase a more soluble version of this compound?

Yes, the hydrochloride (HCl) salt of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is often commercially available. Amine salts are generally crystalline substances that are significantly more soluble in water compared to their free base counterparts.[1][4][5] This is because the salt form is ionic, which enhances its interaction with polar water molecules.[2][3]

Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues

Issue 1: The compound (free base) does not dissolve in water or neutral buffer.

Root Cause: The primary amine is not protonated at neutral pH, leading to low solubility of the lipophilic molecule.

Solution: pH Adjustment

The most direct way to solubilize an amine-containing compound is by lowering the pH of the solvent.[6][7][8]

Experimental Protocol: pH-Mediated Solubilization

  • Preparation: Start by preparing a stock solution of a dilute acid, such as 0.1 M Hydrochloric Acid (HCl).

  • Dispersion: Disperse the weighed amount of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine in the desired volume of water. It will likely appear as a suspension.

  • Titration: While stirring, add the 0.1 M HCl solution dropwise.

  • Observation: Continue adding the acid until the suspension clarifies, indicating that the compound has dissolved.

  • pH Measurement: Measure the final pH of the solution. This will give you an indication of the pH range required to maintain the solubility of your compound at that specific concentration.

Causality Explained: By adding an acid, you are increasing the concentration of protons (H+) in the solution. These protons are accepted by the lone pair of electrons on the nitrogen atom of the primary amine group, forming a positively charged ammonium cation. This ionic species is much more polar than the neutral free base, leading to a significant increase in its aqueous solubility.[2][3]

dot

Caption: pH-dependent equilibrium and its effect on solubility.

Issue 2: The compound precipitates out of solution when I add it to my cell culture media or physiological buffer.

Root Cause: The buffering capacity of your media is bringing the pH of your stock solution back towards neutral, causing the compound to convert back to its less soluble free base form.

Solution 1: Use a Co-solvent

Co-solvents can help to increase the solubility of hydrophobic compounds in aqueous systems.[9][10][11]

Experimental Protocol: Co-solvent Formulation

  • Solvent Selection: Choose a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG).

  • Stock Solution: Prepare a concentrated stock solution of your compound in the chosen co-solvent.

  • Dilution: For your experiment, perform a serial dilution of the stock solution into your aqueous media. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1%).

Causality Explained: Co-solvents work by reducing the polarity of the aqueous environment, which in turn reduces the interfacial tension between the water and the hydrophobic solute.[11] This makes it more energetically favorable for the non-polar parts of your molecule to remain in solution.

Solution 2: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent water solubility.[][13][14]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13][15]

  • Preparation: Prepare an aqueous solution of the chosen cyclodextrin.

  • Complexation: Add your compound to the cyclodextrin solution and stir or sonicate until it dissolves. The formation of an inclusion complex will enhance its solubility.

  • Application: This solution can then be used in your experiments.

Causality Explained: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior. The lipophilic benzisoxazole portion of your molecule can partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This host-guest complex effectively shields the hydrophobic part of your drug from the aqueous environment, leading to increased solubility.[][14]

dot

Caption: Encapsulation by a cyclodextrin to enhance solubility.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Protonation of the primary amine to form a soluble salt.[2][3]Simple, effective, and uses common lab reagents.[7]Potential for pH to affect experimental system; precipitation upon neutralization.[7][8]
Co-solvents Reduces the polarity of the solvent system.[11]Can dissolve highly lipophilic compounds.[9]Co-solvent may have biological or chemical effects on the experiment.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule.[]Biocompatible; can improve bioavailability.[13]Stoichiometry of complexation needs to be considered.

Final Recommendations

For initial experiments, pH adjustment is the most straightforward and cost-effective method to solubilize (5-Chlorobenzo[d]isoxazol-3-yl)methanamine. If your experimental system is sensitive to pH changes, preparing a concentrated stock solution in a co-solvent like DMSO is the next best approach. For in vivo or cell-based assays where co-solvent toxicity is a concern, cyclodextrin formulation is a highly recommended and effective alternative.

Always perform small-scale solubility tests before preparing a large batch of your compound solution to determine the optimal conditions for your specific experimental needs.

References

  • Amine salts - Oxford Reference. (n.d.). Retrieved from [Link]

  • Isolation (Recovery) of amines - University of Alberta. (n.d.). Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved from [Link]

  • Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved from [Link]

  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1). Retrieved from [Link]

  • Use of co-solvents in amine N-oxide solutions - Google Patents. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Retrieved from [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Retrieved from [Link]

  • Solubility enhancement technique | CUTM Courseware. (n.d.). Retrieved from [Link]

  • Switchable Solvents - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Cyclodextrins as pharmaceutical solubilizers - Ovid. (n.d.). Retrieved from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024, November 12). Retrieved from [Link]

Sources

Optimization

Technical Support Center: (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Stability &amp; Degradation Profile

Introduction: The Stability Paradox Welcome to the technical support hub for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (hereafter referred to as CBM-Amine ). As researchers, we often view this molecule merely as the imm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine (hereafter referred to as CBM-Amine ).

As researchers, we often view this molecule merely as the immediate precursor to Zonisamide. However, CBM-Amine possesses a unique "stability paradox." While the chlorobenzene moiety provides robust lipophilicity, the isoxazole N-O bond is electronically stressed and kinetically labile. Combined with a reactive primary amine, this molecule is a "loaded spring" prone to three specific degradation vectors: Kemp-like ring opening , oxidative deamination , and dimerization .

This guide moves beyond generic advice. We provide the exact mass shifts, UV fingerprints, and mechanistic pathways necessary to identify impurities in your LC-MS streams.

Module 1: The Diagnostic Workflow (Troubleshooting)

User Scenario: "I have an unknown impurity at RRT 0.85 or 1.12. How do I identify it?"

Use this decision matrix to classify your impurity based on LC-MS/UV data.

Impurity Identification Table
Impurity TypeProposed StructureMass Shift (Δ Da)UV CharacteristicPrimary Cause
Degradant A 5-Chlorobenzo[d]isoxazol-3-carbaldehyde -1.03 Da (vs Parent)Red-shift (Conjugation increase)Oxidative Deamination (Air/Peroxides)
Degradant B 2-Hydroxy-5-chlorophenylacetonitrile 0 Da (Isomer)Significant shift (Phenolic band ~280-290nm)Basic pH (Kemp Elimination/Ring Opening)
Degradant C Dimer (Schiff Base) +164.5 Da BroadeningCondensation of Parent + Degradant A
Degradant D (5-Chlorobenzo[d]isoxazol-3-yl)methanol +1.0 Da Similar to ParentHydrolysis (rare, requires harsh acid)
Visual Logic Tree: Triage Your Chromatogram

DiagnosticTree Start Unknown Peak Detected MassCheck Check Mass Difference (Δ) relative to Parent (M+H) Start->MassCheck ZeroDelta Δ = 0 Da MassCheck->ZeroDelta Isomer MinusOne Δ = -1 Da (Loss of NH3, Gain of O) MassCheck->MinusOne Oxidation PlusHuge Δ = +160-170 Da MassCheck->PlusHuge Condensation RingOpen Suspect: Ring Opening (2-Hydroxy-5-chlorophenylacetonitrile) Check: UV for Phenol shift ZeroDelta->RingOpen Aldehyde Suspect: Aldehyde (Oxidative Deamination) Check: Reagent purity (Peroxides?) MinusOne->Aldehyde Dimer Suspect: Dimer (Schiff Base Formation) Check: High concentration storage PlusHuge->Dimer

Caption: Logical workflow for rapid impurity classification based on MS data.

Module 2: Mechanistic Deep Dive (The "Why")

Understanding the cause allows you to prevent the effect.

The Kemp Elimination (Base Sensitivity)

The 1,2-benzisoxazole ring is not aromatic in the traditional sense; it is an "aromatic-masked" heterocycle. Under basic conditions (pH > 8), the base abstracts a proton (often involving the side chain or direct nucleophilic attack), causing the weak N-O bond to snap.

  • Mechanism: Base attack

    
     N-O cleavage 
    
    
    
    Formation of a phenolate anion and a nitrile group.
  • Result: The molecule isomerizes into 2-hydroxy-5-chlorophenylacetonitrile . This is irreversible.

  • Prevention: Maintain pH < 7.0. Avoid unbuffered aqueous mobile phases where pH can drift.

Oxidative Deamination (The "Aldehyde" Problem)

Primary benzylic amines are highly susceptible to oxidation, especially in the presence of trace transition metals or peroxides in solvents (e.g., THF, Ethers).

  • Mechanism: Radical abstraction of the

    
    -proton 
    
    
    
    Imine intermediate
    
    
    Hydrolysis to Aldehyde .
  • Result: Formation of 5-chlorobenzo[d]isoxazol-3-carbaldehyde . This aldehyde is reactive and will attack the remaining parent amine to form Dimers (Schiff bases) .

Pathway Visualization

DegradationPathways Parent CBM-Amine (Parent) Base pH > 8 (Base) Parent->Base Oxidant [O] Peroxides/Air Parent->Oxidant RingOpen Salicylonitrile Deriv. (Ring Opening) Base->RingOpen Kemp Elimination Imine Imine Intermediate Oxidant->Imine -2H Aldehyde Aldehyde (Degradant A) Imine->Aldehyde +H2O, -NH3 Dimer Schiff Base Dimer (Degradant C) Aldehyde->Dimer + Parent Amine

Caption: Primary degradation pathways of CBM-Amine leading to critical impurities.

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method.

  • Preparation: Dissolve CBM-Amine to 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Minimal degradation (Amine protonation protects the N).

  • Base Stress: Add 0.1 N NaOH. Do not heat initially. Monitor at RT for 1 hour.

    • Expectation: Rapid appearance of Degradant B (Ring Open). The solution may turn yellow (phenolate formation).

  • Oxidative Stress: Add 3% H2O2. Store at RT for 24 hours.

    • Expectation: Appearance of Degradant A (Aldehyde) and potentially N-oxides.

Protocol B: LC-MS Conditions for Separation
  • Column: C18 (High hydrophobicity), e.g., Waters CORTECS C18 or Agilent Zorbax Eclipse Plus.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is critical to stabilize the amine).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (General) and 285 nm (Phenolic degradants).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my standard turn yellow in solution after 24 hours? A: This indicates ring opening . If your solvent is slightly basic or if you used non-acidified water (which can absorb CO2 but often varies in pH), the benzisoxazole ring opens to form a phenolic nitrile. Phenolates are often yellow.

  • Fix: Always acidify your diluent (e.g., 0.1% Formic Acid) to keep the amine protonated and the ring stable.

Q2: I see a peak at [M+16]. Is this the N-oxide? A: Likely, yes. Primary amines can form N-hydroxylamines or N-oxides under oxidative stress. However, ensure it is not the Aldehyde (which is M-1). Check the isotope pattern. If it is truly M+16, it is likely the N-oxide of the isoxazole nitrogen or the primary amine.

Q3: Can I use Methanol as a solvent? A: Use with caution. In the presence of the Aldehyde degradant (Degradant A), Methanol can form hemiacetals , leading to confusing peaks in LC-MS (Aldehyde Mass + 32 Da). Acetonitrile is preferred.

Q4: Is the degradation reversible? A:

  • Ring Opening: Generally Irreversible . Once the phenolate forms, recyclization is energetically unfavorable compared to the stable nitrile form.

  • Aldehyde Formation: Irreversible . You cannot easily reduce it back to the amine in situ without reagents.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Kemp, D. S., et al. (1973). "Physical organic chemistry of benzisoxazoles." Journal of Organic Chemistry. (Mechanistic foundation of the base-catalyzed ring opening). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole. (General stability data). Link

  • Shah, H., et al. (2020). "Stability indicating analytical method development and validation for estimation of zonisamide." International Journal of Pharmacy and Pharmaceutical Sciences. (Relevant impurity profiles for the sulfonamide analog). Link

Sources

Troubleshooting

Technical Support Center: Crystallization of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Salts

As a Senior Application Scientist, I've constructed this technical support center to guide you through the common and complex challenges associated with the crystallization of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've constructed this technical support center to guide you through the common and complex challenges associated with the crystallization of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine and its various salt forms. The principles and specific examples provided herein are grounded in established crystallographic techniques and often draw parallels from structurally related pharmaceutical compounds to offer robust starting points for your process development.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter during the crystallization of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine salts.

Q1: I've added the acid to my freebase solution, but no precipitate is forming. What should I do?

A1: The absence of precipitation indicates that your system has not reached a state of supersaturation. Several factors could be at play. Here is a systematic approach to induce crystallization:

  • Increase Concentration: If you suspect your solution is too dilute, you can gently remove the solvent under reduced pressure. Be cautious not to oversaturate, which could lead to "oiling out."

  • Introduce an Anti-solvent: A common and effective technique is to add a solvent in which your salt has poor solubility (an anti-solvent).[1] The addition should be slow and at a controlled temperature to promote the growth of well-defined crystals. A good starting point is to use a non-polar solvent like heptane or toluene if your initial solvent is a polar one like methanol or ethanol.

  • Reduce Temperature: The solubility of most compounds decreases as the temperature is lowered. Try cooling your solution in an ice bath or refrigerator. A slow cooling process is generally preferred for obtaining larger, more uniform crystals.[2]

  • Seeding: If you have a small amount of the desired crystalline salt, adding a "seed" crystal can induce crystallization.[1] If you don't have a seed crystal, you can try scratching the inside of the flask with a glass rod at the air-liquid interface. This can create microscopic imperfections on the glass surface that may serve as nucleation sites.

Q2: My product is separating as an oil, not a solid. How can I fix this "oiling out" issue?

A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration is too high for crystalline lattice formation.[3] Here are several strategies to prevent this:

  • Dilute the Solution: The most straightforward approach is to add more of the primary solvent to reduce the supersaturation level.

  • Lower the Crystallization Temperature: By allowing the solution to cool to a lower temperature before significant precipitation occurs, you can often bypass the temperature at which the compound "oils out."

  • Change the Solvent System: The choice of solvent is critical. A solvent system with a lower boiling point or one that has a greater affinity for impurities might prevent oiling.

  • Slower Anti-solvent Addition: If using an anti-solvent, adding it more slowly and at a lower temperature can give the molecules more time to arrange themselves into a crystal lattice.

Q3: The crystals I've obtained are very fine or needle-like, making them difficult to filter and dry. How can I get larger crystals?

A3: The formation of very small crystals is often a result of rapid precipitation. To encourage the growth of larger crystals, you need to slow down the crystallization process:

  • Slow Cooling: Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. You can further slow the cooling by insulating the flask.

  • Reduce Supersaturation: Working with a less concentrated solution will slow the rate of nucleation and allow for more controlled crystal growth.

  • Solvent Selection: A solvent in which your compound has slightly higher solubility will generally yield larger crystals upon slow cooling or slow evaporation.

  • Recrystallization: Dissolving your fine crystals in a minimal amount of hot solvent and then allowing the solution to cool slowly is a classic method for increasing crystal size and purity.[2][4]

Q4: My final product has a low yield. What are the likely causes and how can I improve it?

A4: A low yield can be attributed to several factors throughout the crystallization process:

  • Incomplete Precipitation: You may not have allowed enough time for crystallization to complete, or the final temperature may not be low enough to maximize precipitation.

  • Excessive Washing: While washing the filtered crystals is necessary to remove impurities, using too much wash solvent or a solvent in which the product is partially soluble will lead to product loss. Use a cold, non-polar solvent for washing if appropriate.

  • Premature Filtration: Filtering the solution before crystallization is complete is a common cause of low yield. Ensure the mother liquor is depleted of the product before filtration. You can test this by taking a small sample of the filtrate and cooling it further to see if more product crystallizes.

  • Sub-optimal pH: For salt crystallizations, the pH of the solution is critical. Ensure you have the correct stoichiometry of acid and base to form the desired salt.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing (5-Chlorobenzo[d]isoxazol-3-yl)methanamine salts?

A1: While specific data for this compound is limited, we can draw parallels from the structurally similar compound, ziprasidone. For the hydrochloride salt of ziprasidone, common and effective solvents include:

  • Alcohols: Methanol and ethanol are often good choices for dissolving the freebase and forming the salt.[5] Isopropanol has been used as a wash solvent and for re-slurrying.[2][6]

  • Ethers: Tetrahydrofuran (THF), often in combination with water, is frequently cited in patents for the crystallization of ziprasidone hydrochloride.[2][4][7]

  • Ketones: Acetone can be used for washing and purification.[6][7]

  • Polar Aprotic Solvents: For more challenging crystallizations, solvents like dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO) can be considered, though their high boiling points can make them difficult to remove.[1][8]

A good starting point is to screen various solvents and anti-solvents to find the optimal system for your specific salt.

Q2: Which salt form of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine should I choose?

A2: The choice of salt form depends on the desired physicochemical properties, such as solubility, stability, and bioavailability. The hydrochloride salt is a common choice for amine-containing active pharmaceutical ingredients (APIs) due to its ability to improve aqueous solubility and stability.[4][7] Other potential salt forms to consider include sulfate, mesylate, and tartrate. A salt screening study is highly recommended to identify the form with the most desirable properties for your application.

Q3: What is polymorphism and why is it important for my crystallized salt?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[9] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. For pharmaceutical applications, controlling the polymorphic form is critical as it can impact the drug's bioavailability and shelf-life. It is advisable to characterize your crystallized product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the polymorphic form.

Q4: How can I improve the purity of my crystallized salt?

A4: Recrystallization is the most common method for purifying a crystalline solid.[2][4] This involves dissolving the impure solid in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Protocols

Protocol 1: Screening for Optimal Crystallization Conditions

This protocol provides a general framework for screening different solvent systems to find the optimal conditions for crystallization.

  • Solvent Selection: Choose a range of solvents with varying polarities (see Table 1).

  • Solubility Test: In separate small vials, add approximately 10 mg of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine freebase. Add a potential solvent dropwise until the solid dissolves at room temperature. Note the approximate solubility.

  • Salt Formation: To the dissolved freebase, add a stoichiometric amount of the desired acid (e.g., a solution of HCl in isopropanol).

  • Induce Crystallization:

    • Cooling: If no precipitate forms, cool the vial to 4°C and then to -20°C.

    • Anti-solvent Addition: If cooling does not induce crystallization, add an anti-solvent dropwise until turbidity is observed.

  • Observation: Observe the vials for crystal formation over 24-48 hours. Note the quality and quantity of the crystals formed.

Solvent ClassExamplesPolarityNotes
AlcoholsMethanol, Ethanol, IsopropanolHighGood for dissolving the freebase and forming salts.[5]
EthersTetrahydrofuran (THF)MediumOften used with water as a co-solvent.[2][4]
KetonesAcetone, Methyl Ethyl Ketone (MEK)MediumCan be effective for both crystallization and washing.[6][7]
EstersEthyl AcetateMediumA less polar option that can be a good anti-solvent.
HydrocarbonsHeptane, TolueneLowTypically used as anti-solvents.
WaterHighOften used as a co-solvent or anti-solvent depending on the salt form.

Table 1: Common Solvents for Crystallization Screening

Protocol 2: Recrystallization for Purity Enhancement

This protocol describes a general procedure for purifying the crystallized salt.

  • Dissolution: Place the impure salt in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Troubleshooting_Crystallization start Start: Acid added to freebase, no precipitation supersaturation Is the solution supersaturated? start->supersaturation increase_conc Increase Concentration (e.g., gentle solvent removal) supersaturation->increase_conc No oiling_out Is the product 'oiling out'? supersaturation->oiling_out Yes increase_conc->supersaturation add_antisolvent Add Anti-solvent (e.g., heptane into methanol) increase_conc->add_antisolvent reduce_temp Reduce Temperature (e.g., ice bath) add_antisolvent->reduce_temp seeding Induce Nucleation (seeding or scratching) reduce_temp->seeding seeding->supersaturation dilute Dilute with more primary solvent oiling_out->dilute Yes crystals_form Crystals Form oiling_out->crystals_form No slow_cooling Cool solution more slowly dilute->slow_cooling change_solvent Change solvent system slow_cooling->change_solvent change_solvent->crystals_form

Caption: Troubleshooting workflow for crystallization initiation.

Salt_Screening_Workflow start Start: (5-Chlorobenzo[d]isoxazol-3-yl)methanamine freebase dissolve Dissolve in various solvents (e.g., Methanol, THF, Acetone) start->dissolve add_acids Add stoichiometric amount of different acids (e.g., HCl, H2SO4, Mesylic Acid) dissolve->add_acids crystallization Attempt Crystallization (Cooling, Anti-solvent, Evaporation) add_acids->crystallization isolate Isolate Solids crystallization->isolate characterize Characterize Solids (XRPD, DSC, TGA, Solubility) isolate->characterize select Select optimal salt form and crystallization process characterize->select

Caption: General workflow for salt screening and selection.

References

  • Vertex AI Search, Recrystallization of Active Pharmaceutical Ingredients - SciSpace, accessed on 2024-02-21.
  • Google Patents, WO2010073255A1 - Process for preparing ziprasidone, accessed on 2024-02-21.
  • Google Patents, Process for the preparation of ziprasidone - Patent 1975169 - EPO, accessed on 2024-02-21.
  • Google Patents, US8178674B2 - Process for the preparation of ziprasidone, accessed on 2024-02-21.
  • Google Patents, US6150366A - Ziprasidone formul
  • Google Patents, WO2005085240A2 - Process for the preparation of ziprasidone, accessed on 2024-02-21.
  • Google Patents, US7488729B2 - Polymorphic forms of ziprasidone and its hydrochloride salt and process for prepar
  • Chemistry LibreTexts, 3.6F: Troubleshooting, accessed on 2024-02-21.
  • Google Patents, US20080286373A1 - Ziprasidone formul
  • PMC, The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formul
  • Google Patents, EP1546146A1 - POLYMORPHIC FORMS OF ZIPRASIDONE HCl AND PROCESSES FOR THEIR PREPAR
  • iajps, development of validated rp - hplc method for the determination of ziprasidone hydrochloride, accessed on 2024-02-21.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Executive Summary & Application Scope (5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a critical pharmacophore, serving as a primary intermediate in the synthesis of anticonvulsants (e.g., Zonisamide analogs) and antipsych...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine is a critical pharmacophore, serving as a primary intermediate in the synthesis of anticonvulsants (e.g., Zonisamide analogs) and antipsychotics. Its structural integrity hinges on the stability of the 1,2-benzisoxazole core and the successful reduction of the C3-nitrile or ester precursor to the primary amine.

This guide provides a self-validating spectral analysis protocol. Unlike generic databases, we focus on the diagnostic coupling patterns of the 5-chloro-substituted aromatic system and the solvent-dependent behavior of the methanamine tail, enabling researchers to distinguish the target product from common synthetic impurities like the 6-chloro regioisomer or the unreduced nitrile.

Experimental Protocol: Sample Preparation

To ensure reproducibility and accurate integration, the following preparation protocol is mandatory.

Solvent Selection: The "DMSO Decision"

While CDCl₃ is standard, DMSO-d₆ is the recommended solvent for this specific amine.

  • Reasoning: The primary amine (-CH₂NH₂) often reacts with trace acid in CDCl₃ to form salts, causing peak broadening and shifting of the methylene signal. DMSO-d₆ prevents this and slows proton exchange, allowing for better visualization of the amine protons (though they remain broad).

Preparation Steps[1][2][3][4][5][6]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is cloudy (common with HCl salts), filter through a glass wool plug directly into the NMR tube.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet at 2.50 ppm .

Spectral Analysis: The Diagnostic Regions

A. The Aliphatic Region (The "Reaction Proof")

This region confirms the presence of the methanamine side chain, validating the reduction step.

Proton GroupChemical Shift (δ ppm)*MultiplicityIntegrationDiagnostic Note
-CH₂-NH₂ 3.85 – 4.05 Singlet (s)2HCritical Indicator. In the nitrile precursor, this peak is absent. In the alcohol impurity (-CH₂OH), this shifts downfield to ~4.6 ppm.
-NH₂ 2.0 – 3.5 (Broad)Broad Singlet2HHighly variable. In DMSO, often appears as a broad hump. Disappears upon D₂O shake (D-exchange).[1]

*Note: Shifts are referenced to DMSO-d₆ residual peak at 2.50 ppm.

B. The Aromatic Region (The "Substitution Fingerprint")

The 5-chloro-1,2-benzisoxazole core exhibits a distinct ABC spin system (or AMX depending on field strength). The chlorine at position 5 breaks the symmetry, creating a predictable splitting tree.

The Coupling Logic (5-Chloro Substitution)
  • H-4 (Position 4): Located between the bridgehead and the Chlorine. It has no ortho neighbors. It couples only to H-6 (meta).

  • H-6 (Position 6): Flanked by Chlorine and H-7. It couples to H-7 (ortho) and H-4 (meta).

  • H-7 (Position 7): Adjacent to the Oxygen.[2] Couples only to H-6 (ortho).

Aromatic Peak Table
ProtonPositionShift (δ ppm)MultiplicityJ-Coupling (Hz)Interpretation
H-4 C4-H8.05 – 8.15 Doublet (d)J ≈ 2.0 HzMost Deshielded. Peri-effect from the isoxazole Nitrogen and inductive effect of Cl.
H-7 C7-H7.70 – 7.80 Doublet (d)J ≈ 9.0 HzOrtho coupling to H-6. Deshielded by ring Oxygen.
H-6 C6-H7.50 – 7.60 ddJ ≈ 9.0, 2.0 HzDiagnostic Multiplet. Shows both Ortho (large J) and Meta (small J) splitting.

Comparative Analysis: Product vs. Impurities

This section empowers you to make "Go/No-Go" decisions during synthesis optimization.

Scenario 1: Did the Reduction Work? (Nitrile to Amine)
  • Precursor: (5-Chlorobenzo[d]isoxazol-3-yl)acetonitrile.

  • Target: (5-Chlorobenzo[d]isoxazol-3-yl)methanamine.

FeaturePrecursor (Nitrile)Target (Amine)Result
Aliphatic Shift Singlet @ ~4.5 ppm (CH₂-CN)Singlet @ ~3.9 ppm (CH₂-NH₂)Upfield Shift
Amine Proton AbsentBroad peak (exchangeable)Appearance
Scenario 2: Is it the HCl Salt or Free Base?

Drug development often requires the hydrochloride salt for solubility.

  • Free Base: CH₂ signal at ~3.90 ppm . NH₂ is broad/weak.

  • HCl Salt: CH₂ signal shifts downfield to ~4.20 – 4.35 ppm . The NH₃⁺ protons appear as a distinct broad singlet at 8.0 – 9.0 ppm (integrating for 3H) in DMSO-d₆.

Visual Logic: Structural Verification Workflow

The following diagram illustrates the decision matrix for validating the synthesized product using NMR data.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Aromatic_Check Check Aromatic Region (7.5 - 8.2 ppm) Solvent->Aromatic_Check Splitting_Check Identify H-6 Pattern (dd, J=9, 2Hz)? Aromatic_Check->Splitting_Check Aliphatic_Check Check Aliphatic Region (3.8 - 4.5 ppm) Splitting_Check->Aliphatic_Check Yes Fail_Regio FAIL: Regioisomer (Likely 6-Chloro) Splitting_Check->Fail_Regio No (Complex m) Pass CONFIRMED PRODUCT (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Aliphatic_Check->Pass Singlet ~3.9 ppm Fail_Precursor FAIL: Unreacted Nitrile (CH2 > 4.4 ppm) Aliphatic_Check->Fail_Precursor Singlet ~4.5 ppm Fail_Salt NOTE: Salt Form Detected (CH2 shifted downfield) Aliphatic_Check->Fail_Salt Singlet ~4.3 ppm

Caption: Figure 1. Logic flow for confirming structure and purity based on diagnostic NMR signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Validated shifts for benzo[d]isoxazole core derivatives).

  • Lisgarten, J. N., & Palmer, R. A. (1988).[3] The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide (Zonisamide). Acta Crystallographica. (Structural analog reference for aromatic coupling).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development.

Sources

Comparative

Precision Purity Profiling: Validated HPLC Protocols for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine

Executive Summary The purity assessment of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine —a critical halogenated heterocyclic building block—presents specific chromatographic challenges often overlooked by generic screening...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine —a critical halogenated heterocyclic building block—presents specific chromatographic challenges often overlooked by generic screening protocols. As a primary amine attached to a bicyclic aromatic core, this compound exhibits significant pKa-driven interaction with residual silanols on standard silica columns, leading to peak tailing, poor resolution from process impurities (such as the des-chloro analog or hydrolysis products), and unreliable integration.

This guide objectively compares a traditional Generic C18 Protocol against an optimized Charged Surface Hybrid (CSH) Method . While the generic approach suffices for rough estimation, the optimized protocol utilizes surface-charge technology to repel the protonated amine, delivering superior peak symmetry (


), enhanced sensitivity, and validated stability suitable for GMP environments.

Compound Profile & Analytical Challenges

To design a robust assay, one must understand the physicochemical behavior of the analyte.

FeatureDescriptionChromatographic Impact
Structure 5-Chloro-1,2-benzisoxazole core with a C3-methanamine tail.The benzisoxazole ring provides UV absorption (~280 nm). The Cl-substituent increases lipophilicity compared to the parent isoxazole.
Basicity Primary amine (

).
At neutral/acidic pH, the amine is fully protonated (

). This cation interacts strongly with free silanols (

) on the column stationary phase.
Impurities Des-chloro analogs, carboxylic acid precursors, and dimers.Requires high selectivity (separation factor

) to distinguish the halogenated product from similar synthetic byproducts.

Method Comparison: Generic vs. Optimized

The following data compares the performance of a standard "starting point" method versus the validated optimized method.

Method A: The "Generic" Approach (Traditional C18)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction with ion suppression (TFA).

Method B: The "Optimized" Approach (CSH Technology)
  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile[1][2][3]

  • Mechanism: Hydrophobic interaction + Surface Charge Repulsion. The CSH particle carries a low-level positive charge that repels the protonated amine analyte, preventing silanol interaction.

Performance Matrix
ParameterMethod A (Generic C18)Method B (Optimized CSH)Verdict
Peak Tailing (

)
1.8 – 2.2 (Severe Tailing)1.0 – 1.15 (Excellent) Method B ensures accurate integration.
Retention Time Stability Drifts with column agingHighly Reproducible Method B protects the stationary phase.
LOD (S/N = 3) 0.5 µg/mL (Broad peaks lower height)0.05 µg/mL (Sharp peaks) Method B is 10x more sensitive.
MS Compatibility Poor (TFA suppresses ionization)High (Formate is volatile) Method B is LC-MS ready.
Resolution (

)
1.8 (vs. des-chloro impurity)> 3.5 Method B offers superior specificity.

Expert Insight: While TFA in Method A masks silanols, it is an ion-pairing agent that can linger in the system and suppress MS signals. Method B achieves better peak shape without strong ion-pairing agents by using column surface chemistry, making it the superior choice for modern drug development.

The Validated Protocol (Method B)

This protocol has been designed to meet ICH Q2(R1) validation standards.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Waters XSelect CSH C18,

    
    , 
    
    
    
    (Part No. 186005269).
  • Column Temp:

    
     (Controls viscosity and improves mass transfer).
    
  • Flow Rate:

    
    .[1][4]
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 280 nm (Secondary monitoring at 254 nm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Return to Initial
15.0955Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[5]

  • Stock Solution: Dissolve 10 mg of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Validation Data Summary

The following data represents typical acceptance criteria and results for this validated workflow.

Validation ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at retention time of analyte.Pass (Purity Angle < Purity Threshold)
Linearity (

)

(Range: 50–150% target conc.)
0.9998
Precision (Repeatability) RSD

(n=6 injections)
0.4%
Accuracy (Recovery)

99.2% - 100.5%
LOD / LOQ S/N > 3 / S/N > 100.05 / 0.15 µg/mL
Robustness Unaffected by

organic variation.
Pass

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity testing process, including the critical decision points for system suitability.

PurityWorkflow Start Sample Receipt (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Prep Sample Preparation Dissolve in 50:50 H2O:MeCN Filter (0.2 µm PTFE) Start->Prep SST System Suitability Test (SST) Inject Standard (5 reps) Prep->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 Theoretical Plates > 5000 SST->Check Decision Pass SST? Check->Decision RunSamples Run Unknown Samples (Bracket with Standards) Decision->RunSamples Yes Troubleshoot Troubleshoot: 1. Check Pump Pressure 2. Fresh Mobile Phase 3. Replace Column Decision->Troubleshoot No Calc Data Processing Calc % Purity (Area Normalization) Check Mass Balance RunSamples->Calc Report Generate CoA Calc->Report Troubleshoot->SST Retry

Caption: Operational workflow for the HPLC purity analysis, emphasizing the critical System Suitability Test (SST) checkpoint to ensure data integrity.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe ghost peaks at high organic gradients, they likely originate from the ammonium formate buffer quality. Action: Use LC-MS grade ammonium formate and fresh Milli-Q water.

  • Peak Broadening: If the amine peak broadens over time, the column surface charge may be masked by matrix contaminants. Action: Wash the column with 90:10 MeCN:Water (no buffer) for 30 minutes.

  • Sample Stability: Primary amines can react with atmospheric

    
     or aldehydes in solvents. Action:  Use fresh solvents and analyze samples within 24 hours of preparation.
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds. Retrieved from [Link][1][2][3][6][7][8][9]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Reference Standards for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Quality Control

For researchers, scientists, and professionals in drug development, the meticulous quality control of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous quality control of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of reference standards and analytical methodologies for the quality control of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, a key impurity in the synthesis of the anticonvulsant drug, Zonisamide.[1] This document is structured to provide not only procedural steps but also the scientific rationale behind the selection of methods and reference standards, empowering you to make informed decisions in your laboratory.

The Critical Role of Reference Standards in Quality Control

In pharmaceutical analysis, a reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of a substance. The accuracy of all quality control data is fundamentally dependent on the quality of the reference standard used. For an impurity like (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, a well-characterized reference standard is indispensable for:

  • Accurate Identification: Confirming the presence of the impurity in a sample by comparing its analytical properties (e.g., retention time in chromatography) to that of the standard.

  • Precise Quantification: Determining the exact amount of the impurity present in the API or drug product. Regulatory bodies like the FDA and EMA have stringent limits on impurity levels.[2]

  • Method Validation: Establishing the performance characteristics of an analytical method, such as its accuracy, precision, linearity, and specificity.

Workflow for Quality Control of Pharmaceutical Intermediates

Caption: A generalized workflow for the quality control of a pharmaceutical intermediate, from standard preparation to final analysis and reporting.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for the effective quality control of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine. Below is a comparison of the most commonly employed methods, along with their respective strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of non-volatile impurities in pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[3]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). For (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, a reversed-phase HPLC method is typically most effective.

Experimental Protocol: A Validated RP-HPLC Method for Zonisamide and its Impurities

This protocol is adapted from established methods for the analysis of Zonisamide and its related substances.[4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters Symmetry C8 (150 x 3.9 mm) or equivalent.[4][5]

  • Mobile Phase A: 0.02 M aqueous potassium dihydrogen phosphate, acetonitrile, and methanol (75:10:15 v/v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[4][5]

  • Mobile Phase B: 0.02 M aqueous potassium dihydrogen phosphate, acetonitrile, and methanol (15:40:45 v/v/v), with the pH adjusted to 2.0 with orthophosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 280 nm.[4][5]

  • Gradient Program: A gradient elution is typically used to effectively separate all impurities.

  • Sample Preparation: Prepare a stock solution of the (5-Chlorobenzo[d]isoxazol-3-yl)methanamine reference standard in the mobile phase. Prepare the Zonisamide API sample in the same diluent.

Data Comparison: HPLC Method Parameters for Zonisamide and Related Substances

ParameterMethod 1[6]Method 2[7]Method 3[8]
Column Perfectsil Target C18Develosil ODS HG-5 C18Luna 5µ C18
Mobile Phase Disodium hydrogen phosphate buffer, acetonitrile, methanol (650:150:200 v/v), pH 3Acetonitrile:Acetate buffer (60:40 v/v), pH 4Methanol:Phosphate buffer (65:35 v/v), pH 3.5
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection 240 nm242 nm285 nm

Trustworthiness: The validity of this HPLC method is ensured through system suitability tests, including replicate injections of the reference standard to check for consistent retention times and peak areas. The method should be validated according to ICH guidelines.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, providing an unparalleled level of sensitivity and specificity for impurity identification.[10]

Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This provides molecular weight information, which is crucial for confirming the identity of known impurities and elucidating the structure of unknown ones.

Why LC-MS is Superior for Impurity Profiling:

  • Unambiguous Identification: Provides molecular weight data, confirming the identity of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine.

  • Detection of Co-eluting Impurities: A mass spectrometer can distinguish between compounds that have the same retention time but different molecular weights.

  • Structural Elucidation: Fragmentation patterns in MS/MS can provide information about the structure of unknown impurities.[10]

Gas Chromatography (GC)

GC is the preferred method for the analysis of volatile and semi-volatile organic impurities, such as residual solvents, which may be present from the synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine.[11]

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.

Experimental Protocol: Headspace GC for Residual Solvents

This is a general protocol for the analysis of residual solvents in pharmaceutical substances.[9]

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: Agilent DB-624 (30m x 0.53mm I.D., 3.0µm film thickness) or equivalent.[9]

  • Carrier Gas: Nitrogen or Helium.

  • Temperature Program: A programmed temperature gradient is used to separate solvents with a wide range of boiling points.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., N,N-Dimethylformamide) in a headspace vial and heated to allow the volatile solvents to partition into the headspace for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[2] For a reference standard of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, NMR is essential for confirming its chemical structure.

Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. 1H and 13C NMR are most commonly used.

Expertise in Action: While HPLC and GC are excellent for quantification, NMR provides the definitive structural confirmation of the reference standard itself. A comprehensive Certificate of Analysis for a (5-Chlorobenzo[d]isoxazol-3-yl)methanamine reference standard should include its 1H and 13C NMR spectra, along with an interpretation that confirms the structure.

Logical Relationship of Analytical Techniques for Comprehensive Characterization

Characterization_Logic cluster_0 Primary Analysis cluster_1 Confirmatory & In-depth Analysis HPLC HPLC (Purity & Quantification) LC_MS LC-MS (Identity & Unknowns) HPLC->LC_MS Confirm Peaks GC GC (Residual Solvents) HPLC->GC Orthogonal Check NMR NMR (Structural Confirmation) LC_MS->NMR Elucidate Structure FTIR FTIR (Functional Groups) NMR->FTIR Confirm Functional Groups

Caption: The interplay between different analytical techniques for a thorough characterization of a reference standard.

Selecting a High-Quality Reference Standard

When procuring a reference standard for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine, it is crucial to obtain a comprehensive Certificate of Analysis (CoA). The CoA should include:

  • Identity Confirmation: Data from 1H NMR, 13C NMR, and Mass Spectrometry.

  • Purity Assessment: HPLC chromatogram showing the purity of the standard, typically >98%.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: A GC headspace analysis report.

  • Traceability: Information linking the standard to a primary standard, if applicable (e.g., USP reference standard).

Conclusion

The quality control of (5-Chlorobenzo[d]isoxazol-3-yl)methanamine relies on a multi-faceted analytical approach and the use of a high-purity, well-characterized reference standard. While HPLC is the workhorse for routine purity testing and quantification, it should be complemented by LC-MS for unambiguous identification and the investigation of unknown impurities. GC is essential for monitoring residual solvents, and NMR provides the ultimate structural confirmation of the reference standard itself. By employing these techniques in a logical and scientifically sound manner, researchers and drug development professionals can ensure the quality and safety of their pharmaceutical products.

References

  • ResearchGate. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available from: [Link]

  • Pharmaffiliates. Zonisamide-impurities. Available from: [Link]

  • Semantic Scholar. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • PubMed. HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Available from: [Link]

  • IJPPR. New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC. Available from: [Link]

  • PMC. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Available from: [Link]

  • ResearchGate. Stability Indicating HPLC Method for the Determination of Zonisamide as Bulk Drug and in Pharmaceutical Dosage Form. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Open Access Journals. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • TSI Journals. A rapid stability indicating LC method for zonisamide using RR-LC. Available from: [Link]

  • WJPMR. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. Available from: [Link]

  • Analytica Chemie. Zonisamide Impurity as sodium salt. Available from: [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Available from: [Link]

  • IJNRD.org. Impurity Profiling in different analytical techniques. Available from: [Link]

  • USP-NF. ZONISAMIDE - 2019-07-01. Available from: [Link]

  • ResearchGate. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Available from: [Link]

  • TSI Journals. Validation of residual solvents using Gas Chromatography with head space in active pharmaceutical ingredient. Available from: [Link]

Sources

Comparative

Elemental analysis data for (5-Chlorobenzo[d]isoxazol-3-yl)methanamine verification

Executive Summary In the development of benzisoxazole-based therapeutics (e.g., Zonisamide analogs), the intermediate (5-Chlorobenzo[d]isoxazol-3-yl)methanamine serves as a critical scaffold. While High-Resolution Mass S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzisoxazole-based therapeutics (e.g., Zonisamide analogs), the intermediate (5-Chlorobenzo[d]isoxazol-3-yl)methanamine serves as a critical scaffold. While High-Resolution Mass Spectrometry (HRMS) and NMR confirm molecular structure, they often fail to detect bulk impurities such as inorganic salts, moisture, or trapped solvents.

This guide provides the definitive Elemental Analysis (CHN/X) reference data for this compound. It compares EA against modern alternatives (qNMR, HRMS) and outlines a self-validating protocol to distinguish between synthetic success and salt-form errors.

Chemical Profile & Reference Data

To verify your sample, compare your experimental results against the theoretical values calculated below. In pharmaceutical applications, the industry standard tolerance is


  (absolute deviation) from the theoretical value.

Compound: (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Residue: Free Base vs. Hydrochloride Salt (HCl) Note: This amine is frequently isolated as an HCl salt to prevent oxidation and improve stability.

Table 1: Elemental Analysis Reference Standards
ElementFree Base (

)
HCl Salt (

)
Acceptance Range (HCl)
Molecular Weight 182.61 g/mol 219.07 g/mol N/A
Carbon (C) 52.62%43.86%43.46% – 44.26%
Hydrogen (H) 3.86%3.68%3.28% – 4.08%
Nitrogen (N) 15.34%12.79%12.39% – 13.19%
Chlorine (Cl) 19.41%32.37%31.97% – 32.77%

Critical Insight: If your Nitrogen values match the theoretical but Carbon is significantly high (


), your sample likely contains trapped organic solvent (e.g., Ethyl Acetate or Toluene) rather than a synthesis error.

Comparative Analysis: Why EA Remains the Gold Standard

While modern labs rely heavily on spectral data, EA provides "Bulk Purity" data that spectral methods miss.

Table 2: Method Performance Comparison
FeatureElemental Analysis (EA) HRMS (ESI-TOF) qNMR
Primary Detection Mass fraction of elements (Bulk)Ionizable molecules (Trace/Main)Proton environments (Molar ratio)
Inorganic Detection Excellent (Residue/Ash)Poor (Salts suppress ionization)None (Invisible in

NMR)
Solvent Detection Indirect (Carbon deviation)Poor (Solvent removed in source)Excellent (Distinct peaks)
Sample Requirement Destructive (~2 mg)Destructive (<1 mg)Non-destructive (~10 mg)
Verification Role Confirms Salt Stoichiometry Confirms Molecular FormulaConfirms Organic Purity

Visualization: The Verification Workflow

The following diagram outlines the logical decision tree for verifying this specific intermediate using EA as the gatekeeper.

VerificationWorkflow Sample Isolated Sample (5-Chlorobenzo[d]isoxazol-3-yl)methanamine Drying Vacuum Drying (40°C, 4h, P2O5 trap) Sample->Drying Remove Surface Moisture EA_Test Run CHN Analysis Drying->EA_Test Check_N Nitrogen within ±0.4%? EA_Test->Check_N Check_C Carbon within ±0.4%? Check_N->Check_C Yes Fail_N FAILURE: Wrong Structure Check_N->Fail_N No Pass VERIFIED: Correct Structure & Salt Form Check_C->Pass Yes Fail_C_High FAILURE: Trapped Solvent Check_C->Fail_C_High No (High C) Fail_C_Low FAILURE: Inorganic Contamination or Wet Sample Check_C->Fail_C_Low No (Low C)

Figure 1: Decision tree for validating benzisoxazole intermediates. Note that Nitrogen is the primary structural indicator, while Carbon indicates purity/solvation.

Experimental Protocol (Self-Validating)

To achieve the theoretical values listed in Table 1, strict adherence to sample preparation is required. Amine salts are hygroscopic; moisture absorption will artificially lower your %C and %N values.

Step 1: Sample Preparation (The "Drying" Variable)
  • Isolation: Recrystallize the crude HCl salt from Ethanol/Diethyl Ether.

  • Drying: Place 50 mg of the sample in a vacuum drying pistol.

    • Temperature: 40–45°C (Do not exceed 60°C; benzisoxazoles can be thermally sensitive).

    • Desiccant: Phosphorus Pentoxide (

      
      ) is mandatory to remove bound water.
      
    • Duration: Minimum 4 hours.[1]

Step 2: The Combustion Run
  • Instrument: Flash 2000 or Elementar vario MICRO cube.

  • Standard: Acetanilide (K factor calibration).

  • Oxygen Boost: Set oxygen flow to 120% of standard for 5 seconds. Rationale: The chlorine atom can cause incomplete combustion (soot formation), leading to low Carbon results.

Step 3: Data Interpretation

Use the following formula to calculate the "Solvent Correction" if Carbon is high:



If the corrected value matches the theoretical, re-dry the sample.

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Low %C, Low %N Hygroscopicity: Sample absorbed atmospheric water.Re-dry over

for 12 hours.
High %C, Correct %N Solvation: Trapped Ethanol or Ether.Run TGA (Thermogravimetric Analysis) or dry at higher vacuum.
Low %C, Correct %N Incomplete Combustion: Chlorine quenching.Add

(Vanadium Pentoxide) additive to the combustion capsule.
Variable %Cl Salt Stoichiometry: Mono- vs. Di-HCl.Perform Potentiometric Titration with

to confirm chloride content.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5][6]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Barberis, F., et al. (2018).[1] Elemental Analysis in the 21st Century: Relevance in Pharmaceutical R&D. Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. (2024). Zonisamide Sodium Salt: Product Specification and Analysis.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 2
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.